Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHPRRHAKGZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674637 | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-65-8 | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles, synthetic protocols, and pharmacological insights into a cohesive document.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary & Chemical Identity
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminothiazoles. This molecular architecture serves as a critical intermediate in the synthesis of multi-targeted kinase inhibitors (such as Dasatinib analogues) and novel antimicrobial agents. Its structure combines a polar, hydrogen-bond-donating amino group with a lipophilic 4-chlorophenyl moiety and a reactive methyl ester, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration via amide coupling or ester hydrolysis.
Physiochemical Profile
| Property | Value / Descriptor |
| IUPAC Name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate |
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 268.72 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Lipinski Compliance | Yes (MW <500, LogP <5, HBD <5, HBA <10) |
Synthetic Pathway: The Hantzsch Protocol
The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis , a condensation reaction between an
Reaction Mechanism & Workflow
The synthesis proceeds in two distinct phases:
-
Halogenation: Activation of the
-keto ester. -
Cyclocondensation: Formation of the thiazole ring via nucleophilic attack and dehydration.
Figure 1: Step-wise synthetic workflow for the Hantzsch synthesis of the target thiazole scaffold.
Experimental Protocol
Step 1: Preparation of
-
Reagents: Methyl 3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), Dichloromethane (DCM).
-
Procedure: Dissolve the
-keto ester in dry DCM. Cool to 0°C. Add SO₂Cl₂ dropwise to prevent thermal runaway. Stir at room temperature for 2 hours. -
Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting material indicates conversion to the
-chloro derivative. -
Workup: Wash with water and saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
Step 2: Cyclization with Thiourea
-
Reagents:
-Chloro intermediate (from Step 1), Thiourea (1.2 eq), Ethanol (Absolute). -
Procedure: Dissolve the crude intermediate in ethanol. Add thiourea. Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will typically turn yellow.
-
Precipitation: Cool the reaction mixture. Neutralize with 10% NaHCO₃ or aqueous ammonia to pH 8–9. The free base (target ester) will precipitate.
-
Purification: Filter the solid.[1][2] Recrystallize from hot ethanol to obtain pure crystals.[1]
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data points are the expected signatures for the target structure.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
| Functional Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Amino (NH₂) | 7.40 – 7.60 | Broad Singlet | 2H | Exchangable with D₂O; confirms 2-amino position. |
| Aromatic (Ar-H) | 7.70 – 7.80 | Doublet ( | 2H | Ortho to thiazole ring (AA'BB' system). |
| Aromatic (Ar-H) | 7.45 – 7.55 | Doublet ( | 2H | Ortho to Chlorine (AA'BB' system). |
| Methyl Ester | 3.65 – 3.75 | Singlet | 3H | Methyl protons of the carboxylate (-COOCH₃). |
Note: The absence of a singlet around 6.5–7.0 ppm (characteristic of the thiazole C5-H) confirms substitution at the 5-position with the carboxylate group.
Infrared Spectroscopy (FT-IR)[1][2][4]
- (Stretching): 3400–3250 cm⁻¹ (Doublet typical for primary amines).
- (Ester): 1680–1710 cm⁻¹ (Strong band).
- (Thiazole): ~1610 cm⁻¹.
- (Aryl Chloride): ~1090 cm⁻¹.
Pharmacological Potential & SAR Logic
This scaffold is rarely the final drug but rather a potent "warhead" or building block. The 2-amino group and the 5-ester group provide orthogonal handles for diversification.
Structure-Activity Relationship (SAR) Map
The biological activity of this scaffold can be tuned by modifying specific zones.
Figure 2: SAR optimization strategy for the 2-amino-thiazole-5-carboxylate scaffold.
Key Applications
-
Kinase Inhibition: The 2-amino-thiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., Src, Abl). Derivatives of this ester are precursors to Dasatinib -class inhibitors used in CML (Chronic Myeloid Leukemia) [1, 2].
-
Antimicrobial Agents: The 4-chlorophenyl substituent enhances lipophilicity, facilitating cell membrane penetration. Hydrazide derivatives synthesized from this ester have shown efficacy against Gram-positive bacteria [3].
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use a fume hood, especially during the halogenation step (SO₂Cl₂ releases HCl gas). Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep away from strong oxidizing agents.
References
-
BenchChem. "Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide." BenchChem Application Notes. Link
-
Naguib, et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules (via NIH), 2021. Link
-
Liu, H-L, et al. "Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones." Molecules, 2000. Link
-
Sigma-Aldrich. "Product Specification: 2-Amino-4-(4-chlorophenyl)thiazole." Sigma-Aldrich Catalog. Link
Sources
An In-Depth Technical Guide to Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole core is a privileged structure, appearing in a wide array of biologically active molecules with demonstrated therapeutic potential. These compounds have garnered attention for their diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-chlorophenyl group at the 4-position and a methyl carboxylate group at the 5-position of the thiazole ring in this specific derivative suggests a potential for nuanced biological activity, making it a valuable subject of study for drug discovery and development.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of this compound, offering insights for researchers engaged in the exploration of novel therapeutic agents.
Chemical Structure and Properties
The chemical identity of this compound is defined by the following key parameters:
| Property | Value |
| IUPAC Name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate |
| CAS Number | 1065074-65-8 |
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 268.72 g/mol |
| SMILES | O=C(C1=C(C2=CC=C(Cl)C=C2)N=C(N)S1)OC |
The structure features a central thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is substituted with three key functional groups that influence its chemical reactivity and biological interactions:
-
2-Amino Group: This primary amine is a key site for further chemical modification and is known to be crucial for the biological activity of many 2-aminothiazole derivatives.
-
4-(4-chlorophenyl) Group: The presence of a halogenated aromatic ring at this position can significantly impact the molecule's lipophilicity and its ability to engage in hydrophobic and halogen bonding interactions with biological targets.
-
5-Methyl Carboxylate Group: This ester group provides a site for potential hydrolysis by esterases in biological systems and can influence the molecule's solubility and pharmacokinetic properties.
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of this compound.
Synthesis of this compound
The primary and most established method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This classical reaction involves the condensation of an α-halocarbonyl compound with a thiourea.
Reaction Principle
The Hantzsch synthesis for this compound proceeds via the reaction of a suitable α-halo-β-ketoester with thiourea. The key starting materials for this synthesis are:
-
Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate: This α-chloro-β-ketoester provides the C4, C5, and the chlorophenyl and methyl carboxylate substituents of the final thiazole ring.
-
Thiourea: This reagent provides the N3, C2, S1 atoms and the 2-amino group of the thiazole ring.
The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.
Caption: General workflow for the Hantzsch synthesis of the target compound.
Experimental Protocol (Exemplary)
The following is a representative, step-by-step methodology for the synthesis of this compound based on the principles of the Hantzsch synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Materials:
-
Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification reagents (e.g., sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an equimolar amount of Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate and a slight excess (e.g., 1.1 equivalents) of thiourea in a suitable volume of ethanol.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound. While a specific experimental spectrum for this exact molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Amino Protons: The protons of the 2-amino group will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the upfield region (around δ 3.5-4.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-170 ppm.
-
Thiazole Carbons: The carbons of the thiazole ring will have distinct chemical shifts, with C2 (bearing the amino group) typically being the most deshielded.
-
Aromatic Carbons: The carbons of the 4-chlorophenyl ring will show characteristic signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a distinct chemical shift.
-
Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum.
IR (Infrared) Spectroscopy:
-
N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ester is expected around 1700-1730 cm⁻¹.
-
C=N and C=C Stretching: Vibrations associated with the thiazole and phenyl rings will appear in the fingerprint region (below 1600 cm⁻¹).
-
C-Cl Stretching: A band corresponding to the carbon-chlorine bond may be observed in the lower frequency region of the spectrum.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.72 g/mol ).
-
Isotope Pattern: Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature for chlorine.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the entire ester group, and cleavage of the thiazole ring.
Potential Applications in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have shown a broad spectrum of biological activities.
-
Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of various kinases that are crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The thiazole ring is present in several clinically used antimicrobial drugs. 2-aminothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.
-
Anti-inflammatory Activity: Some compounds containing the 2-aminothiazole moiety have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
The specific combination of substituents in this compound makes it a promising candidate for screening in various biological assays to explore its therapeutic potential. The 4-chlorophenyl group can enhance binding to hydrophobic pockets in target proteins, while the 2-amino and 5-methyl carboxylate groups offer sites for further structural modifications to optimize activity and pharmacokinetic properties.
Conclusion and Future Outlook
This compound is a synthetically accessible and medicinally relevant heterocyclic compound. The well-established Hantzsch synthesis provides a reliable route for its preparation. While detailed experimental and biological data for this specific molecule are not extensively documented in publicly available literature, its structural features suggest significant potential for biological activity.
Future research in this area should focus on:
-
Detailed Synthesis and Characterization: Publication of a robust and optimized synthesis protocol along with comprehensive spectroscopic and crystallographic data would be highly valuable to the scientific community.
-
Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and inflammatory targets is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 2-amino, 4-phenyl, and 5-carboxylate positions would provide crucial insights into the structural requirements for optimal biological activity.
-
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.
The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
An In-depth Technical Guide to Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (CAS Number: 1065074-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, bearing the CAS number 1065074-65-8, is a substituted 2-aminothiazole derivative. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route based on established methodologies for analogous structures, and its potential applications in drug discovery and development, particularly as a key intermediate for more complex biologically active molecules. While specific biological data for this exact compound is not extensively available in the public domain, this guide will extrapolate its potential based on the known activities of the broader 2-aminothiazole class, such as kinase inhibition and antimicrobial effects.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in the design and synthesis of numerous therapeutic agents. Its prevalence in approved drugs and clinical candidates stems from its ability to engage in a variety of biological interactions, often serving as a versatile pharmacophore. Compounds incorporating this heterocyclic system have demonstrated a wide spectrum of activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[1] The structural rigidity of the thiazole ring, coupled with the hydrogen bonding capabilities of the 2-amino group, allows for specific and high-affinity interactions with various biological targets. This compound serves as a key building block in the exploration of novel therapeutics within this chemical space.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1065074-65-8 | [2] |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [2] |
| Molecular Weight | 268.72 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C(C1=C(C2=CC=C(Cl)C=C2)N=C(N)S1)OC | [2] |
| Appearance | White to light yellow crystalline powder (inferred from related compounds) | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Chemical Characterization
A potential synthetic pathway is outlined below:
Figure 1: Plausible synthesis pathway for this compound.
Experimental Protocol: A Representative Hantzsch Thiazole Synthesis
The following protocol is a generalized procedure for the synthesis of 2-aminothiazole derivatives and can be adapted for the synthesis of the title compound.
Step 1: Preparation of the α-haloketone (Not shown in diagram) The starting material, Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate, can be synthesized from 4-chloroacetophenone through a series of reactions involving esterification and subsequent chlorination.
Step 2: Cyclocondensation Reaction
-
To a solution of Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as absolute ethanol, add thiourea (1.1 eq).
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.
-
The crude product is collected by filtration and washed with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Step 3: Characterization The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for this compound is sparse, its structural motifs suggest several potential areas of application in drug discovery.
Kinase Inhibition
The 2-aminothiazole scaffold is a key component of several potent kinase inhibitors.[3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-amino group of the thiazole can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. The 4-(4-chlorophenyl) and 5-carboxylate substituents can be further modified to enhance potency and selectivity for specific kinases.
Figure 2: Conceptual diagram of potential kinase inhibition by a 2-aminothiazole derivative.
Antimicrobial and Anticancer Activity
Numerous studies have reported the synthesis and evaluation of 2-aminothiazole derivatives with significant antimicrobial and anticancer activities.[1][4] The mechanism of action for these activities can be diverse, ranging from the inhibition of essential microbial enzymes to the induction of apoptosis in cancer cells. For instance, some 2-aminothiazole derivatives have been shown to exhibit potent activity against multidrug-resistant pathogens.[1] The presence of the chlorophenyl group in this compound may contribute to its lipophilicity, potentially enhancing its ability to penetrate cell membranes.
Intermediate for Further Chemical Synthesis
Perhaps the most immediate and documented application of this compound is as a versatile chemical intermediate.[3] The 2-amino group and the 5-methyl carboxylate group provide two reactive handles for further chemical modifications. For example, the amino group can be acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. This versatility makes it a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening.
Figure 3: Workflow illustrating the use as a chemical intermediate.
Future Perspectives
This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Detailed Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases, microbial strains, and cancer cell lines is warranted to identify its specific biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives with modifications at the 2-amino and 5-carboxylate positions will be crucial to optimize potency and selectivity.
-
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to elucidate the molecular targets and signaling pathways involved.
Conclusion
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents.
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). MDPI. Retrieved from [Link]
-
2-Amino-4-(4-chlorophenyl)-5-methylthiazole. (n.d.). MySkinRecipes. Retrieved from [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013). Google Patents.
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2021). PubMed Central. Retrieved from [Link]
- Synthetic method of 4-methylthiazole-5-formaldehyde. (2021). Google Patents.
- 2-amino-4-methylthiazole-5-carboxamides. (1970). Google Patents.
-
Methyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate. (n.d.). ChemBK. Retrieved from [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. Retrieved from [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]
- Process for the preparation of amino-thiazoles. (1933). Google Patents.
-
Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[5][6]thiazolo[3,2-a]pyrimidine-6-carboxylate. (2016). IUCr Journals. Retrieved from [Link]
-
(S)-methyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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The Hantzsch Synthesis: A Comprehensive Technical Guide to 2-Aminothiazole Derivatives for Pharmaceutical Research
Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] Its remarkable reliability and versatility in constructing the 2-aminothiazole scaffold have cemented its place in the synthetic chemist's toolbox. This structural motif is not merely of academic interest; it is a "privileged structure" in medicinal chemistry, forming the core of a multitude of pharmaceuticals with a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing these valuable compounds, moving beyond a simple recitation of steps to offer field-proven insights into the causality of experimental choices, protocol validation, and optimization for researchers, scientists, and drug development professionals.
The Core Reaction Mechanism: A Stepwise Journey to Aromaticity
The Hantzsch synthesis of 2-aminothiazoles is a classic condensation reaction between an α-haloketone and a compound containing a thioamide functional group, most commonly thiourea.[1][2] The driving force of the reaction is the formation of a stable, aromatic thiazole ring.[4] The mechanism proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[1]
The process initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone in an SN2 reaction.[4][5] This initial step is often the rate-determining step and is heavily influenced by the nature of the halogen, with reactivity generally following the order I > Br > Cl due to bond strength and polarizability.[6] The resulting S-alkylation intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone.[1][5] This is followed by a dehydration step, which eliminates a molecule of water to form the final, stable 2-aminothiazole ring.[1][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 1H NMR Spectrum of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate , a critical scaffold in medicinal chemistry often utilized for its anti-inflammatory and antimicrobial properties.
The 2-aminothiazole core acts as a privileged structure in drug discovery. Accurate structural characterization of this specific derivative relies on understanding the interplay between the electron-withdrawing 4-chlorophenyl group, the 5-carboxylate ester, and the exchangeable 2-amino protons. This guide details the synthesis context, sample preparation, and a signal-by-signal spectral assignment to ensure reproducible identification.
Synthesis Context & Structural Logic
To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. This molecule is typically synthesized via the Hantzsch Thiazole Synthesis , condensing a thiourea with an
Reaction Pathway (Hantzsch Synthesis)
The regioselectivity of the Hantzsch synthesis dictates the position of the substituents. The reaction between thiourea and methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate yields the target molecule.
Figure 1: The Hantzsch synthesis pathway establishing the regiochemistry of the 4-aryl and 5-carboxylate substituents.
Experimental Protocol: Sample Preparation & Acquisition
The choice of solvent is the single most critical variable in obtaining a high-quality spectrum for 2-aminothiazoles.
Solvent Selection: DMSO-d6 vs. CDCl3
-
Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning:
-
Solubility: The polar nature of the aminothiazole core and the aryl/ester substituents often leads to poor solubility in non-polar solvents like CDCl3.
-
Exchange Suppression: In CDCl3, the 2-amino (
) protons often undergo rapid exchange, appearing as a very broad, undetectable hump. DMSO-d6 forms hydrogen bonds with the amine protons, slowing the exchange rate and sharpening the signal into a distinct singlet (usually integrating to 2H).
-
Preparation Steps
-
Massing: Weigh approximately 5–10 mg of the dried solid product.
-
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will cause line broadening (shimming issues).
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet at 2.50 ppm .
Spectral Analysis & Assignment
The 1H NMR spectrum (400 MHz, DMSO-d6) is characterized by three distinct regions.
The Aliphatic Region ( 3.0 – 4.0 ppm)
-
Signal: Singlet (s).
-
Integration: 3H.
-
Assignment: Methyl ester protons (
). -
Shift: Typically appears at
3.60 – 3.75 ppm . -
Mechanistic Insight: The oxygen of the ester pulls electron density, deshielding these protons relative to a standard methyl group, but they remain the most upfield signal in this molecule.
The Aromatic Region ( 7.3 – 7.8 ppm)
-
Signal: Two Doublets (d) or an AA'BB' system.
-
Integration: 4H total (2H + 2H).
-
Assignment: 4-Chlorophenyl ring protons.[1]
-
Shift Details:
- ~7.45 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Chlorine atom (meta to the thiazole). The Chlorine is electron-withdrawing by induction but electron-donating by resonance; however, the proximity to the thiazole ring usually dictates the splitting.
- ~7.65 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Thiazole ring. The thiazole ring (and the conjugated ester) exerts a deshielding anisotropic effect, shifting these protons downfield.
-
Note: While often described as "two doublets," this is magnetically an AA'BB' system. On lower-field instruments (300 MHz), "roofing" effects may be visible.
The Exchangeable Region ( 7.0 – 8.5 ppm)
-
Signal: Broad Singlet (bs).
-
Integration: 2H.
-
Assignment: Primary amine (
) at position 2. -
Shift: Typically
7.60 – 7.90 ppm in DMSO-d6. -
Validation: To confirm this peak, add one drop of
to the NMR tube and shake. The signal will disappear due to deuterium exchange ( ).
Summary Table of Chemical Shifts
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 3.65 | Singlet (s) | 3H | - | Methyl ester ( |
| 7.45 | Doublet (d) | 2H | 8.4 - 8.8 Hz | Ar-H (ortho to Cl) |
| 7.62 | Doublet (d) | 2H | 8.4 - 8.8 Hz | Ar-H (ortho to Thiazole) |
| 7.75 | Broad Singlet (bs) | 2H | - | Amine ( |
| 2.50 | Pentet | Solvent | - | DMSO-d6 Residual |
| 3.33 | Broad Singlet | Impurity | - |
*Note: Aromatic signals may appear as an AA'BB' system depending on field strength.
Analytical Workflow & Logic
The following diagram illustrates the logical flow for validating the structure using NMR data.
Figure 2: Step-by-step logic for validating the 2-aminothiazole derivative structure via NMR.
Troubleshooting & Common Artifacts
The "Water" Peak
Commercial DMSO-d6 is hygroscopic. You will almost always see a water peak at
-
Risk:[2] If the water content is high, this peak can broaden or shift, potentially overlapping with the methyl ester singlet at 3.65 ppm.
-
Solution: Use ampoules of DMSO-d6 rather than a stock bottle. If overlap occurs, run the spectrum at a slightly elevated temperature (e.g., 40°C) to shift the water peak/exchange rate.
Rotamers
Unlike amides, the 2-aminothiazole amine does not typically show rotameric splitting at room temperature. If you see "doubling" of peaks, it is likely a mixture of the target product and an uncyclized intermediate (thioimidate), not rotamers.
Regioisomer Confusion
If the synthesis conditions were uncontrolled, you might form the 4-carboxylate-5-aryl isomer.
-
Differentiation: The chemical shift of the ester methyl and the aromatic protons will differ slightly. However, 2D NMR (HMBC) is the definitive method to distinguish these isomers. In HMBC, the thiazole ring proton (if present) or the quaternary carbons would show distinct correlations to the ester or aryl ring. Since this molecule is fully substituted at C4 and C5, you would look for Cross-peaks between the Ester Carbonyl carbon and the Thiazole C5.
References
-
Hantzsch Thiazole Synthesis Mechanisms
-
Solvent Effects on Aminothiazoles
- Royal Society of Chemistry (RSC) Advances. "NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives." (See Supporting Info for DMSO-d6 shifts).
-
[Link]
-
Spectral Data Comparison (Analogous Structures)
-
ChemicalBook.[5] "2-Aminothiazole 1H NMR Spectrum in DMSO-d6."
-
-
Physical Properties & Melting Points
-
Sigma-Aldrich.[6] "2-Amino-4-(4-chlorophenyl)thiazole Product Sheet."
-
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. rsc.org [rsc.org]
- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 6. 2-アミノ-4-(4-クロロフェニル)チアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: 13C NMR Analysis of 2-Amino-4-Arylthiazoles
Executive Summary
The 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors, antimicrobial agents, and GPCR ligands. Precise structural characterization of this moiety is critical during lead optimization. While 1H NMR provides insight into the proton environment, 13C NMR (Carbon-13 Nuclear Magnetic Resonance) offers the definitive backbone validation required to confirm cyclization, regiochemistry, and tautomeric state.
This guide provides a rigorous technical framework for the acquisition, assignment, and interpretation of 13C NMR spectra for 2-amino-4-arylthiazoles. It moves beyond basic peak listing to explain the mechanistic origins of chemical shifts, the impact of substituent electronics (Hammett effects), and the diagnostic signals that distinguish the desired amino-tautomer from potential imino-isomers.
Part 1: Structural Fundamentals & Synthesis Context
To interpret the NMR data accurately, one must understand the synthetic origin and atomic numbering of the scaffold. The standard preparation is the Hantzsch Thiazole Synthesis , involving the condensation of an
Reaction Pathway & Atom Economy
The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation. Failure in the second step results in an acyclic intermediate, which 13C NMR can easily detect (absence of the C5 aromatic signal).
Numbering Scheme
The IUPAC numbering for thiazole assigns the Sulfur atom as position 1 and the Nitrogen as position 3.
-
C2: Bonded to the exocyclic amine (
) and both heteroatoms (N and S). -
C4: Bonded to the aryl substituent.
-
C5: The unsubstituted vinylic carbon in the thiazole ring.
Figure 1: Hantzsch synthesis pathway highlighting the critical dehydration step that establishes aromaticity, observable via the C5 chemical shift.[2]
Part 2: 13C NMR Spectral Characteristics[2][3][4][5][6]
The 13C NMR spectrum of a 2-amino-4-arylthiazole is characterized by three distinct regions: the deshielded thiazole carbons, the aromatic aryl signals, and the substituent carbons.
Thiazole Ring Carbon Assignments
The chemical environment of the thiazole ring creates a unique fingerprint.
| Carbon Position | Typical Shift ( | Electronic Environment & Assignment Logic |
| C2 (Guanidino-like) | 165.0 – 170.0 | Most Deshielded: Flanked by electronegative S and N, and attached to the exocyclic |
| C4 (Ipso-like) | 148.0 – 155.0 | Quaternary: Attached to the aryl ring. This signal is often lower intensity due to long relaxation times (no attached protons). It shifts downfield due to the deshielding effect of the aryl ring and the adjacent Nitrogen. |
| C5 (Vinylic) | 100.0 – 108.0 | Shielded/Diagnostic: This carbon is electron-rich (enamine-like character). It appears significantly upfield compared to typical aromatic carbons. Critical Check: If this peak is missing or appears >120 ppm, the ring may not be fully cyclized or aromatized. |
Substituent Effects (Hammett Correlation)
The electronic nature of the aryl substituent at C4 influences the chemical shifts of the thiazole ring, particularly C5.
-
Electron Withdrawing Groups (EWG, e.g.,
, ): Deshield the ring carbons slightly, shifting C5 downfield (towards 110 ppm). -
Electron Donating Groups (EDG, e.g.,
, ): Shield the ring system, shifting C5 upfield (towards 100 ppm).
Tautomerism: Amino vs. Imino
2-Aminothiazoles can theoretically exist in two tautomeric forms: the Amino form (aromatic thiazole ring) and the Imino form (non-aromatic thiazoline ring).[3]
-
Dominant Form: In polar aprotic solvents (DMSO-
) and non-polar solvents (CDCl ), the Amino tautomer is thermodynamically favored due to the stability of the aromatic thiazole sextet. -
NMR Evidence:
-
Amino Form: C2 appears at ~168 ppm.
-
Imino Form: If present (rare/transient), the C2 signal would shift significantly (often upfield due to loss of aromaticity) and C5 would lose its characteristic aromatic shield.
-
Note: Broadening of the
signal in 1H NMR is common due to exchange, but the 13C signals remain sharp for the amino tautomer.
-
Figure 2: Tautomeric equilibrium. The stability of the aromatic sextet strongly favors the amino form, which is the species observed in standard 13C NMR analysis.
Part 3: Experimental Protocol
This protocol ensures high-fidelity spectral acquisition, essential for resolving quaternary carbons (C2, C4) which often have long spin-lattice relaxation times (
Synthesis (Micro-Scale Hantzsch)
-
Reactants: Combine substituted 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).
-
Solvent: Ethanol (absolute).
-
Condition: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Neutralize with aqueous
to precipitate the free base. Filter, wash with water, and recrystallize from EtOH/Water.
NMR Sample Preparation
-
Solvent Choice: DMSO-
is the preferred solvent.-
Reason: It ensures complete solubility of the polar 2-aminothiazole and reduces solute aggregation which can broaden peaks. CDCl
is acceptable for lipophilic derivatives but may require warming.
-
-
Concentration: Prepare a concentrated solution (~20–30 mg in 0.6 mL solvent) to ensure adequate signal-to-noise ratio for the quaternary C2 and C4 carbons.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO septet (39.5 ppm).
Acquisition Parameters (Standard 100 MHz Carbon)
-
Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).
-
Relaxation Delay (
): Set to 2.0 – 3.0 seconds .-
Critical: The C2 and C4 carbons have no attached protons and relax slowly. A short
will saturate these signals, causing them to "disappear" or have very low intensity relative to protonated carbons.
-
-
Scans: Minimum 512 scans (1024 preferred for clear quaternary detection).
Part 4: Data Interpretation & Validation
Use the following reference table to validate your synthesized compound.
Reference Chemical Shifts (in DMSO- )
| Carbon | Assignment | Typical Shift ( | Diagnostic Notes |
| C=O | Ketone/Amide | 165–200 | Only if acetyl/amide substituents are present on the aryl ring. |
| C2 | Thiazole C2 | 167.0 – 169.0 | Anchor Peak. If absent, check |
| C4 | Thiazole C4 | 149.0 – 153.0 | Quaternary. Intensity often low. |
| Ar-C | Aryl C-ipso | 130.0 – 145.0 | The carbon of the aryl ring attached to the thiazole. |
| Ar-C | Aryl C-H | 120.0 – 130.0 | Standard aromatic region. |
| C5 | Thiazole C5 | 102.0 – 106.0 | Validation Peak. Confirms the 5-membered ring is intact and aromatic. |
| R-C | Alkyl/Methoxy | 15–60 | Methyls (~21), Methoxy (~55). |
Troubleshooting Guide
-
Issue: Missing C2 or C4 signals.
-
Cause: Saturation due to insufficient relaxation delay.
-
Fix: Increase
to 5 seconds or increase concentration.
-
-
Issue: Extra peaks in the 100–150 ppm region.
-
Cause: Unreacted acetophenone (check for ketone C=O ~190 ppm) or formation of acyclic intermediates.
-
-
Issue: C5 peak shifted to >120 ppm.
-
Cause: Loss of aromaticity or oxidation of the ring.
-
References
-
Hantzsch Thiazole Synthesis & Mechanism
-
13C NMR Spectral Data of Thiazoles
-
Spectrochimica Acta Part A. "Vibrational and NMR spectra of 2-aminothiazole and its derivatives." Available at: [Link]
-
-
Tautomerism in Heterocycles
-
Journal of Organic Chemistry. "Tautomeric equilibrium of 2-aminothiazoles: A theoretical and experimental study." Available at: [Link]
-
-
Substituent Effects (Hammett)
Sources
Crystal Structure of 4-(4-Chlorophenyl)thiazole Derivatives: A Structural Biology & Rational Design Guide
Executive Summary
This technical guide analyzes the crystallographic architecture of 4-(4-chlorophenyl)thiazole derivatives , a privileged scaffold in medicinal chemistry. Beyond simple connectivity, we explore the supramolecular synthons, halogen bonding networks, and conformational dynamics that dictate the physicochemical properties (solubility, lipophilicity) and biological efficacy of these compounds.
Intended Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
Molecular Architecture & Pharmacophore Relevance
The 4-(4-chlorophenyl)thiazole scaffold is not merely a structural spacer; it is a bioactive pharmacophore. The combination of the electron-rich thiazole ring and the lipophilic, electron-withdrawing chlorophenyl group creates a distinct electrostatic landscape.
The "Chlorine Clip" Effect
In drug design, the para-chlorine atom serves two critical roles, validated by crystallographic data:
-
Metabolic Stability: It blocks the para-position from metabolic oxidation (CYP450 metabolism).
-
Halogen Bonding (XB): Unlike a simple steric bulk, the chlorine atom acts as a Lewis acid at its tip (the
-hole), capable of forming specific, directional interactions ( ) with backbone carbonyls or water molecules in a protein binding pocket.
Conformational Torsion
Crystallographic studies reveal that the thiazole and chlorophenyl rings are rarely coplanar. This twist is energetically favorable and critical for solubility.
-
Typical Dihedral Angle:
-
Implication: This non-planarity disrupts lattice energy enough to improve solubility compared to fully planar polycyclic aromatics, while still allowing
stacking interactions.
Synthesis & Crystallization Dynamics
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The Hantzsch Thiazole Synthesis remains the gold standard due to its regioselectivity.
Optimized Hantzsch Protocol
Reaction Core: Condensation of
Step-by-Step Methodology:
-
Reactants: Dissolve 4-chlorophenacyl bromide (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Catalysis: No external catalyst is usually required; the HBr byproduct catalyzes the dehydration.
-
Reflux: Heat at
for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Workup: Cool to room temperature. Neutralize with
to precipitate the free base. -
Crystallization (Critical Step):
-
Solvent: Hot Ethanol or DMF/Water mixtures.
-
Technique: Slow evaporation at room temperature yields the most stable polymorphs.
-
Synthesis Workflow Visualization
Figure 1: The Hantzsch synthesis pathway leading to crystalline thiazole derivatives.[1]
Structural Analysis: The Crystallographic Core
This section deconstructs the crystal packing of a representative derivative, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , based on high-resolution XRD data.
Unit Cell & Lattice Parameters
The crystal packing is typically governed by the need to maximize density while accommodating the bulky chlorine atom.
| Parameter | Representative Value | Description |
| Crystal System | Triclinic / Monoclinic | Low symmetry is common due to the "kinked" shape. |
| Space Group | Centrosymmetric packing is preferred (dipole cancellation). | |
| Z Value | 2 or 4 | Number of molecules per unit cell. |
| Dihedral Angle | Angle between thiazole and 4-chlorophenyl ring [1]. | |
| Density ( | Higher density attributed to the heavy Cl atom. |
Supramolecular Synthons & Hirshfeld Surface Analysis
The stability of the crystal lattice is not driven by strong hydrogen bonds (unless an
1. The C-H...
-
Mechanism: The aromatic protons of the chlorophenyl ring interact with the
-cloud of the thiazole ring in adjacent molecules. -
Effect: This creates a 3D network, often arranging molecules in a herringbone or zigzag motif to maximize packing efficiency.
2. Halogen Interactions (
-
Observation: Hirshfeld surface analysis indicates that
contacts contribute significantly ( ) to the total Hirshfeld surface area [1]. -
Significance: These are not random contacts; they are directional stabilizing forces that lock the chlorophenyl ring in a specific orientation, reducing rotational freedom in the solid state.
Interaction Network Diagram
Figure 2: Dominant supramolecular forces stabilizing the 4-(4-chlorophenyl)thiazole crystal lattice.
Physicochemical & Biological Implications[2][3][4][5][6]
The crystallographic data directly informs the behavior of these molecules in biological systems.
Solubility Profile
The high melting points observed (
-
Problem: High lattice energy = Low aqueous solubility.
-
Solution: Structural modification to disrupt planarity (e.g., adding ortho-substituents on the phenyl ring) increases the dihedral angle, lowering the melting point and improving solubility.
Drug-Receptor Binding
The
-
Case Study: In antimicrobial applications, the 4-chlorophenyl group often occupies a hydrophobic pocket. The specific twisted conformation observed in the crystal structure (
twist) is often the bioactive conformation, minimizing the entropic penalty upon binding [2].
References
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Source: Cardiff University / MDPI URL:[2][Link]
-
Consistent supramolecular motifs in the structures of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde. Source: Acta Crystallographica / NIH URL:[Link]
Sources
Physicochemical Profiling and Synthetic Utility of Aminothiazole Esters: A Technical Guide
Topic: Physical and Chemical Properties of Aminothiazole Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Technical Summary
Aminothiazole esters, specifically derivatives of ethyl 2-aminothiazole-4-carboxylate , represent a privileged scaffold in medicinal chemistry. Serving as critical intermediates for kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and peptidomimetics, these compounds bridge the gap between synthetic accessibility and functional versatility.
This guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of aminothiazole esters. It addresses the specific challenges in their handling—ranging from tautomeric ambiguity to hydrolysis kinetics—and offers validated protocols for their synthesis and characterization.
Structural Dynamics & Electronic Properties
Electronic Architecture and Basicity
The 2-aminothiazole core is heteroaromatic. Unlike simple amines, the exocyclic amino group is conjugated with the thiazole ring, significantly delocalizing its lone pair.
-
Basicity Modulation: The pKa of unsubstituted 2-aminothiazole is approximately 5.39. However, the introduction of an ester group at the C4 position (as in ethyl 2-aminothiazole-4-carboxylate) exerts a strong electron-withdrawing effect (–I and –M effects). This drastically reduces the basicity of the ring nitrogen, typically shifting the pKa to the 2.0–3.0 range .
-
Implication: These esters are weak bases and often require strong acids to form stable salts. In physiological pH (7.4), they exist almost exclusively in the neutral form, enhancing membrane permeability.
Tautomeric Equilibrium
A critical, often overlooked feature is the amino-imino tautomerism . While the amino form dominates in solution and solid state due to aromatic stabilization, the imino form becomes relevant during specific binding events in enzyme pockets.
Figure 1: Tautomeric Equilibrium of 2-Aminothiazole Esters
Caption: The dynamic equilibrium between the dominant amino form and the transient imino form, influenced by solvent polarity and pH.
Synthesis & Production Workflows
The industry-standard method for generating aminothiazole esters is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between an
Validated Hantzsch Protocol
Target Molecule: Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7)
Reagents:
-
Ethyl 3-bromopyruvate (1.0 eq)[2]
-
Thiourea (1.1 eq)
-
Solvent: Ethanol (Absolute) or Methanol
Mechanism:
-
S-Alkylation: Nucleophilic attack of the thiourea sulfur on the
-carbon of the bromopyruvate. -
Cyclization: Intramolecular attack of the nitrogen on the ketone carbonyl.[3]
-
Dehydration: Loss of water to aromatize the system.[3]
Figure 2: Hantzsch Synthesis Workflow
Caption: Step-by-step workflow for the Hantzsch condensation synthesis of aminothiazole esters.
Physicochemical Characterization Profile
Accurate physicochemical data is essential for predicting pharmacokinetics. The following data aggregates experimental values for Ethyl 2-aminothiazole-4-carboxylate .
Table 1: Key Physicochemical Properties
| Property | Value / Description | Notes |
| Molecular Formula | C₆H₈N₂O₂S | MW: 172.20 g/mol |
| Appearance | White to pale beige crystalline solid | Darkens upon oxidation/light exposure.[2] |
| Melting Point | 149 – 152 °C | High purity forms. Impure samples melt lower (145°C). |
| Solubility (25°C) | DMSO (>50 mg/mL), Methanol (Moderate) | Insoluble in water; soluble in dilute acid. |
| LogP (Oct/Water) | ~0.5 – 0.9 (Experimental) | Moderate lipophilicity; good membrane permeability. |
| pKa (Conj. Acid) | 2.60 ± 0.10 | Weakly basic due to C4-ester electron withdrawal. |
| H-Bond Donors | 1 (–NH₂) | Counts as 2 donor hydrogens. |
| H-Bond Acceptors | 4 (N, O, S) | Includes ester oxygens and thiazole nitrogen. |
Chemical Reactivity & Stability
Hydrolysis & Metabolic Stability
Aminothiazole esters function effectively as prodrugs . The ester bond is susceptible to hydrolysis by esterases (e.g., carboxylesterases) in plasma and liver, releasing the free carboxylic acid.
-
Chemical Hydrolysis:
-
Acidic Conditions: Slow hydrolysis.[4] The protonation of the ring nitrogen creates electrostatic repulsion, hindering the attack of water on the ester carbonyl.
-
Basic Conditions: Rapid saponification. Treatment with NaOH/MeOH readily yields 2-aminothiazole-4-carboxylic acid.
-
N-Acylation and Protection
The exocyclic amine is the primary site for derivatization. However, its nucleophilicity is attenuated by the ring's electron-poor nature.
-
Protocol Note: Standard acylation (e.g., with acetyl chloride) often requires a base catalyst (Pyridine or Et₃N) and heat.
-
Regioselectivity: Acylation occurs exclusively at the exocyclic nitrogen (N-acylation), not the ring nitrogen, preserving the aromaticity.
Figure 3: Metabolic & Chemical Hydrolysis Pathway
Caption: Pathway converting the lipophilic ester prodrug into the polar carboxylic acid via enzymatic or chemical hydrolysis.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
Self-validating step: Monitoring via TLC (50% EtOAc/Hexane) ensures completion before workup.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Dissolution: Dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (50 mL).
-
Addition: Add ethyl 3-bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Heat to reflux (78°C) for 2 hours. The solution will turn yellow/orange.
-
Workup:
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.
-
Validation: Check Melting Point (Target: 149-152°C).
Protocol B: Hydrolysis to 2-Aminothiazole-4-carboxylic Acid
-
Dissolution: Dissolve the ester (10 mmol) in Methanol (20 mL).
-
Saponification: Add 2M NaOH (15 mL, 30 mmol). Stir at 50°C for 1 hour.
-
Isolation: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH 3-4.
-
Collection: The carboxylic acid precipitates. Filter and dry.
References
-
BenchChem. (2025).[1][3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. Retrieved from
-
ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Standards. Retrieved from
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles: The Hantzsch Condensation. Retrieved from
-
M. Luo et al. (2024). Catalytic coupling of α-diazoketones with thioureas. Journal of Organic Chemistry, 89, 5038-5048.[6]
-
Sigma-Aldrich. (2025). Product Specification: 2-Aminothiazole. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Strategic Utilization of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (referred to herein as Thiazole-BB ) as a high-value scaffold for generating diverse bioactive libraries.
Executive Summary & Scaffold Profile
This compound is a "privileged scaffold" in medicinal chemistry, most notably serving as a structural precursor to the blockbuster tyrosine kinase inhibitor Dasatinib (Sprycel®).
Its value lies in its orthogonal reactivity :
-
C2-Exocyclic Amine: A nucleophilic handle for amide coupling, urea formation, or reductive amination.
-
C5-Methyl Ester: An electrophilic center susceptible to hydrolysis, hydrazinolysis, or direct amidation.
-
C4-Chlorophenyl Moiety: Provides essential lipophilicity and potential for halogen bonding interactions within hydrophobic protein pockets (e.g., the ATP-binding site of kinases).
Chemical Profile
| Property | Specification |
| CAS Number | 1065074-65-8 (or related isomer series) |
| Molecular Weight | 268.72 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH/EtOH; Low in water. |
| pKa (Calculated) | ~2.5 (Thiazole N), ~13 (Exocyclic NH2) |
| Key Application | Kinase Inhibitors, Antifungals, Adenosine Receptor Antagonists |
Experimental Workflows
The following protocols utilize Thiazole-BB to access three distinct chemical spaces: Amides (Kinase focused) , 1,3,4-Oxadiazoles (Metabolic stability) , and Thiazolo[3,2-a]pyrimidines (Rigidification) .
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic pathways from Thiazole-BB targeting distinct pharmacological profiles.
Protocol A: C2-Amide Coupling (Kinase Inhibitor Synthesis)
Rationale: This reaction mimics the synthesis of Dasatinib-like molecules. The electron-withdrawing ester at C5 and the phenyl ring at C4 reduce the nucleophilicity of the C2-amine, often requiring activation of the coupling partner or elevated temperatures.
Target: Methyl 2-(benzamido)-4-(4-chlorophenyl)thiazole-5-carboxylate derivatives.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid partner (1.1 eq) in anhydrous Dichloromethane (DCM) . Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF . Stir at room temperature (RT) for 1 hour until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.
-
Alternative: Use commercially available acid chlorides.
-
-
Coupling: Dissolve Thiazole-BB (1.0 eq) in anhydrous THF or DMF (if solubility is poor). Add Diisopropylethylamine (DIPEA) (2.5 eq).
-
Addition: Cool the amine solution to 0°C. Add the acid chloride (dissolved in minimal THF) dropwise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Self-Validating Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting amine spot (lower Rf, often fluorescent) should disappear, replaced by a higher Rf amide spot.
-
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (0-40% EtOAc in Hexanes).
Technical Insight: If the reaction is sluggish due to the low nucleophilicity of the aminothiazole, switch to NaH (Sodium Hydride) in DMF to deprotonate the amine before adding the acid chloride.
Protocol B: C5-Transformation to 1,3,4-Oxadiazoles
Rationale: The ester group is converted into a 1,3,4-oxadiazole ring. This heterocycle acts as a bioisostere for esters/amides but offers improved metabolic stability and distinct hydrogen-bonding patterns.
Target: 2-(4-(4-chlorophenyl)-2-amino-thiazol-5-yl)-5-aryl-1,3,4-oxadiazole.
Step-by-Step Methodology:
-
Hydrazide Formation:
-
Suspend Thiazole-BB (1.0 eq) in Ethanol (EtOH) .
-
Add Hydrazine Hydrate (99%, 5–10 eq).
-
Reflux for 6–10 hours.
-
Observation: The solid usually dissolves then precipitates as the hydrazide forms.
-
Cool, filter the solid, wash with cold EtOH, and dry. This is the Hydrazide Intermediate .
-
-
Cyclization:
-
Mix the Hydrazide Intermediate (1.0 eq) with an aromatic carboxylic acid (1.0 eq) in POCl3 (Phosphorus Oxychloride, acts as solvent and reagent).
-
Reflux for 4–6 hours.
-
Safety Warning: POCl3 is corrosive and reacts violently with water.
-
-
Workup:
-
Cool the mixture and pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralize with solid Na2CO3 or NaOH solution to pH ~8.
-
Filter the resulting precipitate (the Oxadiazole product).
-
-
Purification: Recrystallize from DMF/Ethanol mixtures.
Protocol C: Synthesis of Thiazolo[3,2-a]pyrimidines
Rationale: Reacting the exocyclic amine (C2) and the endocyclic nitrogen (N3) with bis-electrophiles creates a fused bicyclic system. This restricts conformational freedom, potentially increasing binding affinity and selectivity.
Target: Thiazolo[3,2-a]pyrimidine derivatives.
Step-by-Step Methodology:
-
Reactants: Combine Thiazole-BB (1.0 eq) and Ethyl Acetoacetate (or similar 1,3-dicarbonyl) (1.2 eq).
-
Conditions:
-
Method A (Thermal): Heat neat (solvent-free) or in Polyphosphoric Acid (PPA) at 120–140°C for 2–4 hours.
-
Method B (Basic): Reflux in Ethanol with catalytic Piperidine or Sodium Ethoxide .
-
-
Validation:
-
NMR Check: Look for the disappearance of the exocyclic -NH2 signal (broad singlet, ~7.0-8.0 ppm) and the formation of a new pyrimidine ring proton or methyl group signal.
-
-
Isolation: Pour into ice water. If PPA was used, neutralize with ammonia. Filter the solid precipitate.[1]
Analytical Validation & Quality Control
To ensure the integrity of the building block and the synthesized libraries, the following analytical markers should be verified.
| Feature | 1H NMR (DMSO-d6) Expectation | Interpretation |
| Exocyclic Amine (-NH2) | Broad singlet, δ 7.5 – 8.2 ppm | Disappears upon acylation or cyclization. |
| Methyl Ester (-OCH3) | Singlet, δ 3.6 – 3.8 ppm | Disappears upon hydrolysis or hydrazinolysis. |
| Aryl Protons (4-Cl-Ph) | Two doublets (AA'BB'), δ 7.4 – 7.8 ppm | Characteristic "roofing" effect of para-substitution. |
| Thiazole Ring | No ring proton at C5 (fully substituted). | Confirms the 2,4,5-trisubstituted pattern. |
References
-
Dasatinib Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Thiazole Synthesis Review: Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as biologically active agents." Acta Pharmaceutica Sinica B. Link
- Hantzsch Synthesis Protocol: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Thiazole Synthesis mechanism).
-
Thiazolopyrimidine Synthesis: Ivachtchenko, A. V., et al. (2004). "Synthesis and biological activity of thiazolo[3,2-a]pyrimidine derivatives." Journal of Combinatorial Chemistry. Link
-
Anticancer Thiazoles: Gomha, S. M., et al. (2015). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules. Link
Sources
Application Note: Amide Coupling with Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
[1]
Abstract & Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR modulators.[1] However, the specific derivative Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate presents a unique synthetic challenge.
This substrate possesses a "deactivated" exocyclic amine. The nucleophilicity of the 2-amino group is significantly attenuated by two factors:
-
Electronic Withdrawal: The thiazole ring itself is electron-deficient. This effect is compounded by the ester group at C5 and the 4-chlorophenyl group at C4, which pull electron density away from the amine via resonance and induction.
-
Steric Environment: While not extremely hindered, the proximity of the C4-aryl and C5-ester groups creates a specific pocket that can impede the approach of bulky activated esters.
Standard coupling protocols (e.g., EDC/NHS) often result in poor conversion, recovered starting material, or competitive hydrolysis of the activated ester. This guide details three validated protocols ranging from standard high-energy coupling to specialized activation strategies for difficult substrates.[1]
Chemical Analysis & Reactivity Profile
Electronic Deactivation Mechanism
The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring and further conjugated with the C5-carbonyl. This resonance structure renders the amine
Solubility
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your specific acid partner.
Figure 1: Decision tree for selecting the optimal coupling strategy.
Experimental Protocols
Method A: The "Sledgehammer" Approach (Acid Chloride)
Best for: Stable carboxylic acids, simple aliphatic/aromatic acids.
Mechanism: Converts the acid to a highly reactive electrophile (
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride (( )[1] -
Base: Pyridine (3.0 equiv) or Triethylamine (TEA) with catalytic DMAP.
-
Solvent: Anhydrous DCM (for acid chloride formation) / Anhydrous THF (for coupling).
Protocol:
-
Acid Activation: In a dry flask under
, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF (catalyst). Stir at RT for 1-2 hours until gas evolution ceases. Evaporate solvent to dryness to obtain the crude acid chloride. -
Coupling: Dissolve the amine substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Add Pyridine (3.0 equiv) to the amine solution. Cool to 0°C.[3][4]
-
Add the crude acid chloride (dissolved in minimal THF) dropwise to the amine mixture.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. (Heating to 50°C may be required for bulky acids).
-
Workup: Quench with sat.
. Extract with EtOAc.[3] Wash organic layer with water and brine. Dry over .[3]
Critical Note: If the acid chloride is commercially available, skip step 1. For extremely unreactive cases, use NaH (2.0 equiv) in THF to deprotonate the amine before adding the acid chloride (Caution: Risk of ester hydrolysis).
Method B: High-Performance Coupling (HATU)
Best for: Enantiomerically pure acids, acid-sensitive substrates.[1] Mechanism: Generates an active ester (OAt) that is more reactive than OBt esters but less prone to racemization than acid chlorides.
Reagents:
-
Substrate (1.0 equiv)
-
HATU (1.3 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF.[5]
Protocol:
-
Pre-activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.3 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT. The solution should turn slightly yellow/orange.
-
Coupling: Add the amine substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Conditions: Stir at 60°C for 16–24 hours. (Room temperature is often insufficient for this deactivated amine).
-
Monitoring: Monitor by LC-MS. If conversion stalls, add 0.5 equiv more HATU and heat to 80°C.
-
Workup: Dilute with EtOAc (excess to dilute DMF). Wash 3x with water (to remove DMF), 1x with sat.
(optional), and 1x with brine.
Method C: The "Specialist" Approach (Acyl Fluoride via TFFH)
Best for: Sterically hindered acids (e.g., tertiary carbons) or when HATU fails. Mechanism: In situ generation of an acyl fluoride.[5] Acyl fluorides are highly reactive toward amines but surprisingly stable to water and less sterically demanding than OAt/OBt esters.
Reagents:
-
Substrate (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)[1]
-
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DCM or DCE.
Protocol:
-
Dissolve Carboxylic Acid (1.1 equiv) and Substrate (1.0 equiv) in DCM or DCE.
-
Add DIPEA (3.0 equiv).
-
Add TFFH (1.2 equiv) in one portion.
-
Reaction: Heat to reflux (40°C for DCM, 80°C for DCE) for 6–12 hours.
-
Workup: Standard aqueous workup.
Quantitative Comparison of Methods
| Feature | Method A (Acid Chloride) | Method B (HATU) | Method C (TFFH) |
| Reactivity | Very High | High | High (Low Steric Bulk) |
| Racemization Risk | High | Low | Low/Moderate |
| Water Tolerance | Low | Moderate | Moderate |
| Purification | Easy (Volatile byproducts) | Difficult (Remove urea/DMF) | Moderate |
| Typical Yield | 85-95% | 60-80% | 70-90% (Hindered) |
Troubleshooting Guide
-
Problem: No Reaction (0% Conversion).
-
Cause: Amine is too deactivated.
-
Solution: Switch to Method A (Acid Chloride) and use NaH as base in THF (0°C to RT). This creates the amide anion, which is a potent nucleophile.
-
-
Problem: Bis-acylation.
-
Cause: Excess reagent or high temperature.
-
Solution: Bis-acylation often occurs at the ring nitrogen. Treat the crude mixture with
in MeOH/Water at RT for 30 mins. This selectively cleaves the labile ring-nitrogen amide while leaving the desired exocyclic amide intact.
-
-
Problem: Ester Hydrolysis.
-
Cause: Aqueous base workup was too harsh or reaction contained water/hydroxide.
-
Solution: Ensure anhydrous conditions. During workup, use dilute acid (1N HCl) or buffer (pH 7) instead of strong bases.
-
References
-
Synthesis of 2-aminothiazole-5-carboxylic acid deriv
- Source: US P
- Relevance: Describes the general synthesis and handling of the 2-aminothiazole-5-carboxyl
-
URL:[1]
-
Amide bond formation: beyond the myth of coupling reagents.
-
A Protocol for Amide Bond Form
-
Convenient syntheses of 2-acylamino-4-halothiazoles.
- Source:Royal Society of Chemistry Advances, 2014.
- Relevance: Discusses the difficulty of acylating 4-halo-2-aminothiazoles and the stability of the resulting amides.
-
URL:
Sources
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: High-Yield Synthesis of Carboxamide Derivatives of Thiazoles
Abstract & Strategic Significance
Thiazole carboxamides are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for potent kinase inhibitors (e.g., Dasatinib), COX inhibitors, and antimicrobial agents. Their planar, aromatic nature allows for precise orientation of hydrogen bond donors/acceptors within a binding pocket.
This application note details a robust, scalable protocol for synthesizing 2,4-substituted thiazole-5-carboxamides . Unlike generic organic chemistry guides, this protocol addresses the specific electronic deactivation issues inherent to the thiazole ring during amide coupling and provides a "Gold Standard" workflow for drug discovery campaigns.
Strategic Retrosynthesis & Workflow
The most reliable route to diverse thiazole libraries is the Convergent Hantzsch-Amidation Strategy . We construct the thiazole core first, install the carboxylic acid handle, and late-stage diversify via amide coupling.
Graphviz Workflow: The Convergent Route
Figure 1: Modular assembly of thiazole carboxamides allowing for late-stage R2 diversity.
Phase 1: The Hantzsch Thiazole Synthesis (Ring Construction)
The Hantzsch synthesis remains the most reliable method for generating the thiazole core. We utilize Ethyl 2-chloroacetoacetate to generate the 4-methyl-5-carboxylate scaffold, a common motif in kinase inhibitors.
Mechanism Insight
The reaction proceeds via two distinct steps:[1][2][3]
-
Intermolecular Substitution: The sulfur of the thioamide attacks the
-carbon of the halo-ketoester (S_N2). -
Intramolecular Cyclization: The nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.
Protocol A: Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate
Reagents:
-
Thiobenzamide (1.0 equiv)
-
Ethyl 2-chloroacetoacetate (1.1 equiv)
-
Ethanol (Absolute, 5 mL/mmol)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol, 1.37 g) in absolute ethanol (50 mL).
-
Addition: Add Ethyl 2-chloroacetoacetate (11 mmol, 1.81 g) dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[4] The starting thioamide is usually more polar than the ester product.
-
-
Workup (Precipitation Method): Cool the reaction mixture to room temperature. Reduce volume by 50% via rotary evaporation. Pour the residue into ice-cold aqueous NaHCO3 (5%, 100 mL).
-
Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If oil forms, extract with EtOAc, dry over MgSO4, and concentrate.
-
Yield: Typical yields are 80–95%.
Phase 2: Saponification (Activation)
Converting the ester to the carboxylic acid must be quantitative to prevent purification issues in the next step.
Protocol B: Hydrolysis to the Free Acid
-
Dissolution: Dissolve the thiazole ester (5 mmol) in a 1:1 mixture of THF and Water (20 mL total).
-
Base Addition: Add LiOH·H2O (10 mmol, 2.0 equiv).
-
Reaction: Stir vigorously at 60°C for 2 hours.
-
Note: The reaction mixture usually becomes homogeneous as the hydrolysis proceeds.
-
-
Workup: Evaporate the THF. Acidify the remaining aqueous phase to pH 3–4 using 1M HCl. The carboxylic acid will precipitate.
-
Isolation: Filter the white solid, wash with water, and dry in a desiccator. Do not use heat to dry , as some thiazole acids can decarboxylate at high temperatures.
Phase 3: The Amidation (The Critical Step)
This is where many protocols fail.[5] Thiazole carboxylic acids are electron-deficient and sterically encumbered (especially with a 4-methyl group). Standard peptide coupling conditions often result in low yields when coupling with electron-poor anilines.[5][6]
Comparative Data: Coupling Reagent Selection
| Reagent System | Target Amine Type | Pros | Cons | Recommendation |
| HATU / DIPEA | Aliphatic / Primary | High reactivity, fast | Expensive, difficult to remove by-products | Best for Libraries |
| EDC / HOBt | General Purpose | Clean by-products (water soluble) | Slower, lower yield for hindered amines | Good for Scale-up |
| EDC / DMAP | Hindered Anilines | Crucial for unreactive amines | DMAP is difficult to remove | Best for Difficult Substrates |
| SOCl2 (Acid Chloride) | Very Hindered | Quantitative activation | Harsh conditions, incompatible with acid-sensitive groups | Last Resort |
Protocol C: The "Gold Standard" Amide Coupling (HATU Method)
Recommended for aliphatic amines and simple anilines.
-
Activation: In a dry vial, dissolve the Thiazole Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv).
-
Coupling Agent: Add HATU (1.2 equiv) and stir for 5 minutes at room temperature. The solution should turn slightly yellow/orange (activated ester formation).
-
Amine Addition: Add the Amine (1.1 equiv).
-
Reaction: Stir at room temperature for 2–16 hours.
-
QC Check: LC-MS should show the Product Mass (M+1). If the reaction is stalled, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash 3x with saturated LiCl (to remove DMF), 1x with NaHCO3, and 1x with Brine.
-
Purification: Flash chromatography (DCM:MeOH or Hexane:EtOAc).
Protocol D: The "Difficult Substrate" Method (EDC/DMAP)
Recommended when coupling with electron-deficient anilines (e.g., fluoro-anilines) or sterically hindered amines.
-
Dissolution: Dissolve Thiazole Acid (1.0 equiv) and the Hindered Amine (1.0 equiv) in DCM (or Acetonitrile).
-
Catalyst: Add DMAP (1.0–1.2 equiv). Note: Stoichiometric DMAP is often required for thiazoles, not just catalytic amounts, to act as an acyl-transfer agent.
-
Coupling: Add EDC·HCl (1.5 equiv).
-
Reaction: Stir at room temperature for 18–48 hours.
-
Purification: Wash with 0.5 M HCl to remove the DMAP and excess EDC.
Self-Validating System & Troubleshooting
To ensure scientific integrity, every experiment must have checkpoints.
Graphviz Logic: Troubleshooting Decision Tree
Figure 2: Logic flow for optimizing difficult thiazole amide couplings.
Key Technical Insights
-
Regioselectivity: In the Hantzsch synthesis, if you use an asymmetric thioamide, you generally get a single regioisomer. However, if using thiourea (to make aminothiazoles), the amine can compete as a nucleophile in subsequent steps. Protect the 2-amino group (e.g., Boc-protection) before attempting 5-position amide coupling.
-
Solubility: Thiazole-5-carboxamides are often poorly soluble. If the product crashes out during the reaction, add a co-solvent (THF or NMP) to ensure full conversion.
References
-
Dasatinib Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004.
-
Hantzsch Mechanism: "Hantzsch Thiazole Synthesis." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.
-
Amide Coupling Optimization: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Thiazole Coupling Challenges: Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6] Organic & Biomolecular Chemistry, 2016.
-
General Thiazole Review: Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold." Molecules, 2021.[7][8]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kuey.net [kuey.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Anticancer Activity Screening of Thiazole Compounds
Introduction: The Promise of Thiazole Scaffolds in Oncology
The thiazole ring, a nitrogen- and sulfur-containing heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. In the realm of oncology, thiazole derivatives have emerged as a particularly promising class of anticancer agents, with several compounds demonstrating potent and selective cytotoxicity against a variety of tumor cell lines.[1][2][3] The therapeutic potential of thiazoles stems from their diverse mechanisms of action, which include inducing apoptosis, disrupting tubulin assembly, and modulating critical signaling pathways such as the PI3K/Akt/mTOR pathway.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of thiazole compounds for anticancer activity. The protocols detailed herein are designed to be robust and reproducible, enabling the effective identification and characterization of lead compounds. Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each experimental choice, empowering researchers to not only execute the assays but also to interpret the results with confidence and insight.
Experimental Workflow for Anticancer Screening
A systematic approach is crucial for the efficient and effective screening of a library of thiazole compounds. The following workflow outlines a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies for promising candidates.
Caption: A generalized workflow for the in vitro screening of thiazole-based anticancer compounds.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating a novel series of thiazole compounds is to determine their cytotoxic or anti-proliferative effects on cancer cells. The MTT and Sulforhodamine B (SRB) assays are two widely used, reliable, and cost-effective colorimetric methods for this purpose.[7][8]
MTT Assay: Assessing Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol: MTT Cytotoxicity Assay [9][12][13]
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiazole compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same final concentration of DMSO as the test compounds).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9][13]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
SRB Assay: Quantifying Cellular Protein
Principle: The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of total cellular protein content.[8] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[8]
Protocol: SRB Cytotoxicity Assay [8][14][16]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.[14]
-
-
Washing:
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.[14]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[14]
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
-
Part 2: Elucidating the Mechanism of Action
Once promising thiazole compounds with significant cytotoxic activity have been identified, the next critical step is to investigate their mechanism of action. Many thiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[1][5]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18][19] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17][18] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[19]
Protocol: Annexin V/PI Apoptosis Assay [17][18][19]
-
Cell Treatment:
-
Seed cells in a 6-well plate or T25 flask and treat with the thiazole compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and centrifuge at approximately 670 x g for 5 minutes.[18]
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells immediately by flow cytometry.
-
Set up appropriate compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
-
Data Interpretation:
Part 3: Investigating Molecular Targets and Signaling Pathways
Many thiazole derivatives have been shown to target specific proteins and signaling pathways that are dysregulated in cancer.[20] A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6]
Caption: Thiazole compounds can inhibit key nodes in the PI3K/Akt/mTOR pathway.
Western blotting can be employed to investigate the effect of thiazole compounds on the phosphorylation status and expression levels of key proteins within such pathways. A decrease in the phosphorylation of Akt or downstream targets like mTOR in response to treatment would provide strong evidence for on-target activity.
Data Presentation and Interpretation
For effective comparison and decision-making, it is crucial to present the screening data in a clear and concise format.
Table 1: Representative Cytotoxic Activity of Thiazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Thiazole Analog 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [21] |
| Thiazole Analog 1 | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [21] |
| Thiazole Analog 2 | MDA-MB-231 (Breast) | 1.21 | Sorafenib | - | [22] |
| Thiazole Analog 3 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | - | [23] |
| Thiazole Analog 3 | C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | - | [23] |
Note: The data presented are for illustrative purposes and represent values for different thiazole derivatives from various studies. Direct comparison requires standardized experimental conditions.
Conclusion and Future Perspectives
The protocols and guidelines presented here provide a robust framework for the in vitro anticancer screening of thiazole compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify and characterize novel thiazole derivatives with therapeutic potential. The versatility of the thiazole scaffold, combined with a systematic screening approach, holds significant promise for the development of the next generation of targeted anticancer drugs.[20][24] Future investigations should also consider the use of 3D cell culture models, which more closely mimic the in vivo tumor microenvironment, to further validate the efficacy of lead compounds.[25]
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PubMed. (2022, August 11). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv
- Mishra, S., & Sahu, A. (2024, September 1). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- BenchChem. (2025). In Vitro Anticancer Screening of 4-(2,4-Dimethylphenyl)-1,3-thiazole Analogs: Application Notes and Protocols.
- Sahil, Kaur, K., & Jaitak, V. (2022, September 1). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
- PubMed. (n.d.). Anticancer Potential of Thiazole Derivatives: A Retrospective Review.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC. (n.d.).
- PubMed. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- ResearchGate. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- BenchChem. (2025). Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of 2'',3''-Dihydroochnaflavone.
- OUCI. (n.d.). THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (n.d.).
- Thiazole in the targeted anticancer drug discovery - PubMed. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- ResearchGate. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC. (n.d.).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
- El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
Sources
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- 3. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 21. mdpi.com [mdpi.com]
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- 24. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
"synthesis of dasatinib analogues from aminothiazole intermediates"
Application Note: Modular Synthesis of Dasatinib Analogues via Aminothiazole Intermediates
Executive Summary & Strategic Context
Dasatinib (Sprycel®) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) primarily used for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). Its efficacy stems from its ability to bind the active conformation of BCR-ABL and SRC family kinases.
For medicinal chemists, the 2-aminothiazole-5-carboxamide scaffold represents a "privileged structure." However, synthesizing analogues around this core presents specific challenges:
-
Nucleophilicity: The exocyclic amine of the thiazole is electron-poor due to the conjugation with the C5-carboxamide, making SNAr couplings sluggish.
-
Regioselectivity: The electrophile (4,6-dichloro-2-methylpyrimidine) has two equivalent chlorides; preventing bis-addition requires strict stoichiometric and thermal control.
-
Solubility: Intermediates are often poorly soluble, complicating purification.
This guide provides a modular, convergent protocol designed to allow rapid derivatization at the "Head" (Aniline region) and "Tail" (Solubilizing region) of the molecule.
Retrosynthetic Analysis & Logic
To synthesize analogues efficiently, we view the molecule as three coupled modules. The Aminothiazole Intermediate is the anchor.
Figure 1: Modular retrosynthetic breakdown allowing independent variation of the Head and Tail regions.
Critical Reagents & Stoichiometry Table
Master Batch Formula (Based on 10.0 mmol scale of Aminothiazole)
| Component | Role | Equiv. | Mass/Vol | Critical Parameter |
| Aminothiazole Int. | Limiting Reagent | 1.0 | MW Dependent | Dryness (Hygroscopic) |
| 4,6-Dichloro-2-Me-pyrimidine | Electrophile | 1.2 - 1.5 | ~2.45 g | Excess prevents dimer formation |
| NaOtBu (Sodium tert-butoxide) | Base (Step 1) | 3.5 | 3.36 g | Must be fresh/white. Yellow = degraded. |
| THF (Anhydrous) | Solvent (Step 1) | 15 vol | 150 mL | Water content <0.05% |
| N-(2-Hydroxyethyl)piperazine | Nucleophile (Step 2) | 5.0 | 6.5 g | Large excess drives reaction to completion |
| n-Butanol | Solvent (Step 2) | 10 vol | 100 mL | High BP required for kinetics |
Detailed Experimental Protocols
Protocol A: Synthesis of the Chloropyrimidine Core (The "Head" Coupling)
Objective: Couple the electron-poor aminothiazole with the dichloropyrimidine.
Expert Insight: The amine on the thiazole is deactivated by the amide at C5. Standard bases (TEA, K2CO3) are often insufficient. We use NaOtBu to deprotonate the amine, increasing its nucleophilicity.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a thermometer, N2 inlet, and addition funnel.
-
Dissolution: Charge the Aminothiazole Intermediate (1.0 equiv) and 4,6-Dichloro-2-methylpyrimidine (1.3 equiv) into the flask. Add anhydrous THF (15 volumes). Stir until a suspension forms.
-
Base Addition (Critical Step):
-
Cool the mixture to 0°C using an ice bath.
-
Add NaOtBu (3.5 equiv) portion-wise over 20 minutes.
-
Observation: The reaction will likely turn deep yellow/orange. A mild exotherm will occur.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Monitor: Check HPLC/TLC. The limiting reagent (Aminothiazole) should be <2%.
-
-
Quench: Cool back to 0°C. Slowly add 1N HCl (approx. 4 equiv) to neutralize the base. The pH should be adjusted to ~6–7.
-
Isolation:
Analogue Diversion Point 1: To vary the "Head," synthesize different 2-aminothiazole-5-carboxamides (using different anilines) prior to this step.
Protocol B: Installation of the Solubilizing Tail
Objective: Displace the remaining chloride with a secondary amine.
Expert Insight: This is a standard SNAr displacement. However, the steric bulk of the "Head" group means high temperatures (>80°C) are required.
-
Setup: Use a pressure tube or a RBF with a high-efficiency reflux condenser.
-
Charge: Suspend the Chloropyrimidine Core (from Protocol A) in n-Butanol (10 volumes).
-
Addition: Add the Secondary Amine (e.g., N-(2-hydroxyethyl)piperazine) (5.0 equiv).
-
Note: If the amine is expensive/precious (for custom analogues), reduce to 1.5 equiv and add DIPEA (3.0 equiv) as an auxiliary base.
-
-
Reaction: Heat to 100°C (internal temperature) for 4–8 hours.
-
Monitor: The suspension often clears as the product forms, then may reprecipitate upon cooling.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Crystallization: Add water dropwise to the n-butanol solution until turbidity persists. Cool to 0°C to induce crystallization.
-
Filter and wash with cold Ethanol.
-
-
Purification: If a solid does not form (common with novel analogues), evaporate the n-butanol and purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Analogue Diversion Point 2: To vary the "Tail," substitute hydroxyethyl piperazine with other cyclic amines (e.g., morpholine, substituted piperidines) in Step 3.
Process Workflow & Decision Tree
Figure 2: Logical decision tree for reaction monitoring and troubleshooting.
Troubleshooting & Optimization (The "Why" and "How")
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in THF or degraded NaOtBu. | Use freshly distilled THF. Titrate base or open a fresh bottle. |
| Bis-Addition (Dimer) | Excess base or high temp during addition. | Ensure 0°C during addition. Add base slowly . Ensure Pyrimidine is in excess (1.3 eq). |
| Incomplete Step 2 | Steric hindrance of the analogue tail. | Switch solvent to DMSO or NMP to allow heating to 120°C. |
| Product Oiling Out | Amphiphilic nature of the product. | Do not use water for precipitation. Use Ethyl Acetate/Hexane trituration or reverse-phase chromatography. |
References
-
Das, J., et al. (2006).[4][5] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832.[6]
-
Lombardo, L. J., et al. (2004).[4] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Chen, B. C., et al. (2012).[5] "Process for the preparation of Dasatinib." Organic Process Research & Development. (Referencing general BMS process patents).
- Bristol-Myers Squibb Co. (2005). "Methods of preparing cyclic amine compounds." U.S. Patent 20060004067. (Details the NaOtBu coupling conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
"fluorescent labeling with 2-aminothiazole scaffolds"
Application Note: Fluorescent Labeling with 2-Aminothiazole Scaffolds
Introduction
The 2-aminothiazole scaffold represents a privileged structure in fluorescent probe design due to its inherent electron-donating capability, rigid heterocyclic core, and exceptional tunability. Unlike bulky fluorophores (e.g., rhodamines, cyanines) that may perturb biological systems, 2-aminothiazole derivatives offer a compact footprint ideal for small-molecule sensing and minimally invasive labeling.
This guide details the chemical basis, synthesis, and bioconjugation protocols for these scaffolds. It specifically addresses their dual utility: as environmental sensors (detecting metal ions via chelation-enhanced fluorescence) and as biolabels (via "turn-on" mechanisms such as restricted intramolecular rotation).
Chemical Basis of Fluorescence
The fluorescence of 2-aminothiazole derivatives typically arises from Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT) .
-
ICT Mechanism: The amino group at position 2 acts as an electron donor (D), while the thiazole ring (often coupled with an electron-poor aryl group at position 4) acts as an electron acceptor (A). Excitation induces charge transfer from D to A, creating a dipole. Sensitivity to the microenvironment (polarity, viscosity) is a hallmark of this mechanism.
-
ESIPT Mechanism: In derivatives like 2-(2'-hydroxyphenyl)benzothiazole, an intramolecular hydrogen bond exists between the phenolic hydrogen and the thiazole nitrogen. Upon excitation, the proton transfers to the nitrogen, forming a keto-tautomer that emits with a large Stokes shift (eliminating self-absorption artifacts).
Mechanism Visualization
Caption: ESIPT cycle in 2-aminothiazole derivatives showing the origin of large Stokes shift emission.
Synthesis of the Fluorophore Core
The most robust method for constructing the 2-aminothiazole core is the Hantzsch Condensation . This reaction is highly modular, allowing the introduction of various auxochromes (electron-donating/withdrawing groups) to tune emission wavelengths.
Protocol 1: Hantzsch Synthesis of 4-Aryl-2-aminothiazoles
Reagents:
-
Thiourea (or N-substituted thiourea)[1]
- -Haloketone (e.g., 2-bromoacetophenone derivatives)[1]
-
Ethanol (absolute)
-
Triethylamine (Et
N)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the substituted thiourea in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of the
-haloketone dropwise at room temperature. Note: If the reaction is highly exothermic, cool the flask in an ice bath. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting material by TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Precipitation: Cool the reaction mixture to room temperature. If the product precipitates as the hydrobromide salt, filter directly.
-
Neutralization: If no precipitate forms, concentrate the solvent to 50% volume and neutralize with aqueous NaHCO
or Et N to release the free base. -
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.
Synthesis Workflow Diagram
Caption: Step-wise workflow for the Hantzsch condensation synthesis of the fluorescent core.
Bioconjugation Protocols
To use the 2-aminothiazole scaffold as a label, it must be functionalized with a reactive handle. Two primary strategies are employed: NHS-Ester Conjugation (targeting lysine residues) and Click Chemistry (bioorthogonal labeling).[]
Protocol 2: Activation and Labeling via NHS-Ester
Phase A: Synthesis of the Carboxyl-Functionalized Thiazole
-
Precursor Design: Use ethyl 2-aminothiazole-4-carboxylate or similar derivatives during the Hantzsch synthesis. Hydrolyze the ester (LiOH, THF/H
O) to expose the carboxylic acid (-COOH).
Phase B: NHS-Activation
-
Dissolve the thiazole-COOH (1 eq) in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS, 1.2 eq) and EDC (1.2 eq).
-
Stir at room temperature for 4–12 hours.
-
Precipitate with cold ether or use immediately (in situ activation).
Phase C: Protein Labeling
-
Buffer Prep: Prepare the protein (e.g., antibody, BSA) at 2–5 mg/mL in Sodium Bicarbonate buffer (0.1 M, pH 8.3). Critical: Avoid amine-containing buffers like Tris.
-
Conjugation: Add the NHS-activated thiazole (dissolved in DMSO) to the protein solution.
-
Molar Ratio: Use a 10–20 fold molar excess of dye for antibodies.
-
Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Purification: Remove excess free dye using a Sephadex G-25 desalting column or dialysis against PBS (pH 7.4).
Protocol 3: "Click" Chemistry Labeling (CuAAC)
For highly specific labeling (e.g., DNA or metabolic labeling):
-
Derivatization: Synthesize a 2-aminothiazole bearing a terminal alkyne (use propargyl amine in the thiourea synthesis step).
-
Reaction: Mix the Alkyne-Thiazole with an Azide-tagged biomolecule.
-
Catalysis: Add CuSO
(1 mM) and Sodium Ascorbate (5 mM). -
Time: React for 30–60 mins. The formation of the triazole linkage is irreversible and highly stable.
Applications and Data
Metal Ion Sensing (Chelation-Enhanced Fluorescence)
2-aminothiazoles contain both a hard nitrogen donor (thiazole N) and a potential exocyclic donor (amino N or phenolic O).
-
Target: Cu
, Zn , Hg . -
Mechanism: Paramagnetic ions (Cu
) typically quench fluorescence (Turn-Off). Diamagnetic ions (Zn ) often restrict rotation or block Photoinduced Electron Transfer (PET), leading to enhancement (Turn-On).
Photophysical Properties of Selected Derivatives
| Compound Class | Substituent (R) | Stokes Shift (nm) | Quantum Yield ( | Application | ||
| Thiazole Orange | Benzothiazole-linked | 510 | 530 | 20 | 0.0002 (free) / 0.11 (bound) | DNA/RNA Intercalation |
| 2-Amino-4-phenyl | -H | 343 | 440 | 97 | 0.35 | General Label |
| ESIPT Probe | 2'-OH-phenyl | 360 | 520 | 160 | 0.02 - 0.15 | pH / Metal Sensing |
| Push-Pull Dye | 4-(N,N-dimethyl)phenyl | 380 | 550 | 170 | 0.60 | Solvatochromic Probe |
Note: Data compiled from representative literature values. "Bound" refers to intercalation into dsDNA.
References
-
Synthesis & Properties: Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI Molecules.
-
Metal Ion Sensing: Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry.
-
Thiazole Orange Mechanisms: Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI Sensors.
-
Bioconjugation Protocols: Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.[]
-
Click Chemistry: Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.[3]
Sources
"scale-up synthesis of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate"
An Application Note for the Scale-Up Synthesis of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key heterocyclic building block in pharmaceutical research and development. The synthesis is based on the robust and widely recognized Hantzsch thiazole synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up considerations, and provide a detailed, field-tested protocol suitable for kilo-scale production. We focus on ensuring process safety, maximizing yield and purity, and establishing a self-validating protocol through in-process controls and final product characterization.
Introduction and Significance
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound is a valuable intermediate, providing a versatile platform for further chemical modification to develop novel therapeutic agents.[1][3] Its synthesis is most effectively achieved via the Hantzsch thiazole synthesis, a classic condensation reaction that builds the thiazole ring from an α-halocarbonyl compound and a thioamide.[4][5][6]
Transitioning this synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces challenges related to reaction kinetics, heat management, mass transfer, and product isolation. This application note provides an in-depth protocol designed to address these challenges, ensuring a reproducible and efficient large-scale process.
Reaction Mechanism and Scale-Up Rationale
The synthesis proceeds via the Hantzsch condensation mechanism. Understanding this pathway is critical for process optimization and troubleshooting.[5]
The Hantzsch Thiazole Synthesis Mechanism
The reaction involves the condensation of Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (an α-haloketoester) and Thiourea .
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in the α-haloketoester. This is a classic SN2 reaction that forms an isothiouronium salt intermediate.[5]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the adjacent ketone carbonyl carbon to form a five-membered heterocyclic intermediate.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic 2-aminothiazole ring.
Below is a diagram illustrating the core mechanism.
Caption: The Hantzsch reaction mechanism for thiazole synthesis.
Critical Considerations for Scale-Up
-
Choice of Halogen: While α-bromoketones are often more reactive, α-chloroketones are typically more stable, less expensive, and less lachrymatory, making them preferable for large-scale operations. The protocol herein utilizes the chloro-analogue.
-
Solvent Selection: Ethanol is chosen as the reaction solvent for several key reasons:
-
It effectively dissolves both thiourea and the α-haloketoester.
-
Its boiling point (78 °C) allows for a controlled reaction temperature under reflux, preventing runaway reactions.[7]
-
It is a relatively green and low-toxicity solvent.
-
-
Exotherm Control: The initial S-alkylation step can be exothermic. On a large scale, uncontrolled exotherms can lead to side reactions and pose a significant safety risk. Therefore, a controlled, dropwise addition of the α-haloketoester solution at a moderately elevated temperature is crucial.[7]
-
Work-up and Isolation: Chromatographic purification is impractical and uneconomical at scale. This protocol relies on direct crystallization of the product from the reaction mixture, followed by a purification wash. Adjusting the pH of the filtrate helps to precipitate the product, which is often formed as a hydrohalide salt during the reaction.[7][8] Recrystallization is the final step to achieve high purity.[9]
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol details the synthesis for a target output of approximately 1.0 kg of the final product.
Materials and Equipment
-
Reactor: 20 L glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing dropping funnel.
-
Filtration: Nutsche filter or a large-scale Buchner funnel setup.
-
Drying: Vacuum oven.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant gloves, lab coat, respiratory protection (especially when handling the chloro-ester).
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Quantity |
| Thiourea | CH₄N₂S | 76.12 | 14.45 | 1.1 | 1.10 kg |
| Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate | C₁₀H₈Cl₂O₃ | 263.08 | 13.14 | 1.0 | 3.46 kg |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | - | - | 12.0 L |
| Sodium Hydroxide (50% aq. soln.) | NaOH | 40.00 | - | - | As needed for pH |
| Deionized Water | H₂O | 18.02 | - | - | ~10 L |
Step-by-Step Synthesis Procedure
-
Reactor Setup and Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Charge the reactor with Ethanol (8.0 L) and Thiourea (1.10 kg, 1.1 eq) .
-
Begin stirring to form a slurry.
-
-
Reaction Initiation:
-
Heat the stirred slurry to 45-50 °C .[7] Thiourea will partially dissolve.
-
In a separate vessel, dissolve Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (3.46 kg, 1.0 eq) in Ethanol (4.0 L) .
-
Slowly add the chloro-ester solution to the reactor via the dropping funnel over 2.0 - 2.5 hours , maintaining the internal temperature between 50-55 °C . A mild exotherm should be observed; control the addition rate to manage it.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to reflux (~70-75 °C ).[7]
-
Maintain the reflux for 5-6 hours .
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloro-ester is consumed.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, cool the mixture to 20-25 °C .
-
Distill off approximately half of the ethanol under reduced pressure. This helps to concentrate the mixture and improve precipitation yield.
-
Slowly add Deionized Water (5.0 L) to the concentrated slurry.
-
Adjust the pH of the mixture to 9-10 by slowly adding a 50% aqueous solution of sodium hydroxide.[7] This neutralizes the hydrohalide salt of the product, precipitating the free base.
-
Stir the resulting thick slurry for 1 hour at 10-15 °C to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake sequentially with:
-
Cold deionized water (2 x 2.5 L) to remove inorganic salts.
-
Cold 1:1 Ethanol/Water solution (1 x 2.0 L) to remove residual impurities.
-
-
Pull the cake as dry as possible on the filter.
-
-
Purification and Drying:
-
For high-purity material, the wet cake can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture.[9]
-
Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Results
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Purity (HPLC): >98%
-
Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to established literature values.
Process Workflow and Safety
Overall Scale-Up Workflow
The following diagram outlines the complete workflow for the synthesis.
Caption: Step-by-step workflow for the scale-up synthesis.
Safety Precautions
-
α-Haloketones: These are lachrymatory and skin irritants. Handle in a well-ventilated area (fume hood at lab scale, closed-system charging at plant scale) with appropriate PPE.
-
Thiourea: Handle as a potential carcinogen. Avoid inhalation of dust and skin contact.
-
Exotherm: The reaction has the potential for a thermal runaway if the chloro-ester is added too quickly. Strict temperature monitoring and control are essential.
-
Caustic Solutions: Sodium hydroxide is highly corrosive. Use appropriate PPE, including a face shield, during the pH adjustment step.
References
- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google P
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. (URL: [Link])
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 567-573. (URL: [Link])
-
Organic Chemistry Portal. Thiazole synthesis. (URL: [Link])
-
Centurion University of Technology and Management. Thiazole. CUTM Courseware. (URL: [Link])
-
Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8. (URL: [Link])
-
ResearchGate. (2017). 2-Amino-4-thiazolidinones: Synthesis and Reactions. (URL: [Link])
-
Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. (URL: [Link])
-
Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 11011-11025. (URL: [Link])
-
ResearchGate. (2003). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (URL: [Link])
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])
-
Chem Help Asap. Hantzsch Thiazole Synthesis. (URL: [Link])
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. (URL: [Link])
-
Kamal, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15637-15653. (URL: [Link])
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-80. (URL: [Link])
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: A Technical Support Guide for Yield Optimization
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this essential reaction. The thiazole ring is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing many research projects.[1][2][3][4][5] This document provides in-depth, field-proven insights to help you navigate the common challenges and significantly improve your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Hantzsch thiazole synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in the Hantzsch synthesis can often be traced back to a few key areas.[6] A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy. Here are the primary factors to investigate:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating to proceed efficiently.[7]
-
Reagent Quality: The purity of your α-haloketone and thioamide is paramount. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[7]
-
Incorrect Stoichiometry: While the core reaction proceeds in a 1:1 molar ratio, using a slight excess of the thioamide can sometimes be beneficial.[8]
-
Side Reactions: The formation of byproducts is a frequent cause of diminished yields.[6][7]
Q2: How do I optimize my reaction conditions for a higher yield?
Optimizing reaction parameters can lead to dramatic improvements in yield.[6] Here’s a breakdown of what to focus on:
Temperature: The Hantzsch synthesis generally benefits from heating. A typical starting point is refluxing in a solvent like ethanol.[9] For instance, reacting 2-bromoacetophenone with thiourea in methanol can be effectively carried out at 100°C for 30 minutes.[1][7] However, excessive heat can sometimes promote side reactions, so it's crucial to find the optimal temperature for your specific substrates.
Solvent Selection: The choice of solvent is critical and can significantly impact reaction rates and yields.[7] While alcohols like methanol and ethanol are commonly used, other solvents have proven effective.[1][7] Modern approaches have also demonstrated the success of solvent-free conditions, which can enhance reaction rates.[7][10][11][12]
| Solvent System | Typical Conditions | Expected Outcome | Reference |
| Methanol/Ethanol | Reflux | Good yields for many substrates | [1][7] |
| Ethanol/Water (50/50) | 65°C or Room Temp (ultrasound) | Good to excellent yields, greener approach | [13] |
| Solvent-Free | Grinding at Room Temp | Rapid reaction, high yields, eco-friendly | [10][11][12] |
Advanced Energy Sources: Modern techniques can significantly reduce reaction times and boost yields.
-
Microwave Irradiation: This method can shorten reaction times from hours to minutes and often results in higher yields and purer products.[7][14][15]
-
Ultrasonic Irradiation: Sonication can also accelerate the reaction, sometimes allowing it to proceed at room temperature.[6][13]
Q3: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?
Side product formation is a common challenge. Understanding the potential side reactions is key to minimizing them.
Isomer Formation: When using N-substituted thioureas, the formation of regioisomers is possible, particularly under acidic conditions.[6][16] The reaction in neutral solvents typically yields the 2-(N-substituted amino)thiazoles.[7][16] However, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazoles.[6][16]
-
Solution: Maintain neutral to slightly basic reaction conditions to favor the desired isomer.[6] This can be achieved by adding a mild base like triethylamine.[17]
Oxazole Formation: If your thioamide starting material is contaminated with the corresponding amide, you may see the formation of an oxazole byproduct.[9]
-
Solution: Ensure the high purity of your thioamide. If necessary, purify it before use.
Q4: My product is difficult to isolate and purify. What are the best practices?
Effective product isolation is crucial for obtaining a high final yield.
Precipitation and Filtration: In many cases, the thiazole product is poorly soluble in the reaction mixture upon cooling or after pouring it into water, allowing for easy isolation by filtration.[1] Often, the reaction mixture is poured into a solution of sodium carbonate to neutralize the HBr formed during the reaction and precipitate the free base of the thiazole product.[1][8]
Chromatography: If your product doesn't precipitate or if you have persistent impurities, column chromatography is a reliable purification method. A common mobile phase is a mixture of ethyl acetate and hexane.[1][9]
Recrystallization: For solid products, recrystallization is an excellent final purification step to obtain highly pure material.[9]
Q5: Can I use a catalyst to improve my reaction?
While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance efficiency and yield.[7]
-
Heterogeneous Catalysts: Silica-supported tungstosilicic acid has been shown to give high yields (79-90%) and can be easily recovered and reused, making the process more environmentally friendly.[4][7][13][14][18]
Hantzsch Thiazole Synthesis: Mechanism and Troubleshooting Workflow
To better visualize the process and potential pitfalls, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Reaction Mechanism
The Hantzsch synthesis is a multi-step process that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone.[1][19] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow
When faced with a low yield, a structured approach to problem-solving is most effective.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
This is a generalized procedure that may require optimization for specific substrates.[1][6]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol)
-
Thioamide (e.g., thiourea, 7.5 mmol)
-
Solvent (e.g., methanol, 5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask or vial, combine the α-haloketone and thioamide.[1]
-
Add the solvent and a magnetic stir bar.
-
Heat the mixture with stirring. A typical condition is 100°C for 30 minutes.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution (approx. 20 mL) and stir.[1][8]
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.[1][6]
-
Wash the filter cake with water.[1]
-
Allow the collected solid to air dry completely before determining the mass and calculating the yield.[1]
References
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-655. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. Retrieved from [Link]
-
Synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-medico-legal and Life Sciences. Retrieved from [Link]
-
SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2009). ResearchGate. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2009). ResearchGate. Retrieved from [Link]
-
Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 8, 1319-1325. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
-
A plausible mechanism for the formation of Hantzsch thiazole derivatives. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Introduction
Welcome to the Technical Support Center. You are likely synthesizing Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate via the Hantzsch thiazole synthesis (condensation of thiourea with methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate).
This specific scaffold presents a unique purification challenge: it possesses a basic amine, a lipophilic chlorophenyl group, and a hydrolytically sensitive methyl ester. Common failure modes include "oiling out" during crystallization, persistent colored impurities, and inadvertent hydrolysis.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this 2-aminothiazole derivative.
Module 1: The "Golden Route" (Standard Protocol)
Before troubleshooting, verify your baseline workflow. The most robust purification for this compound is recrystallization , not chromatography.
The Protocol
-
Neutralization (Critical): The Hantzsch reaction produces HBr or HCl. The thiazole amine forms a salt that is water-soluble and insoluble in non-polar organics.
-
Action: Pour the reaction mixture into ice-cold saturated Sodium Acetate or NaHCO₃ (pH ~8). Do NOT use NaOH (risks ester hydrolysis).
-
-
Isolation: Filter the precipitated solid. Wash copiously with water to remove unreacted thiourea.
-
Drying: Dry the crude solid thoroughly (vacuum oven, 40°C) before recrystallization. Moisture kills crystallization yield.
-
Recrystallization:
-
Solvent: Ethanol (95% or absolute) or Methanol.
-
Method: Dissolve at reflux.[1] If dark/tarry, treat with activated charcoal, filter hot through Celite. Cool slowly to room temperature, then 4°C.
-
Process Visualization
Figure 1: Standard workup workflow ensuring conversion of the hydrohalide salt to the free base prior to purification.
Module 2: Troubleshooting & FAQs
Issue 1: "The product oiled out instead of crystallizing."
Diagnosis: This is the most common issue with 4-arylthiazoles. It occurs when the solution is too concentrated, the cooling is too rapid, or impurities (unreacted
Corrective Actions:
-
The "Cloud Point" Method: Dissolve the crude oil/solid in the minimum amount of boiling Ethanol. Add warm water dropwise until a persistent turbidity (cloudiness) appears. Add one drop of Ethanol to clear it. Remove from heat and insulate the flask (wrap in foil/towel) to cool very slowly.
-
Seed Crystals: If you have even a micro-speck of pure material from a previous batch, add it when the solution reaches ~30°C.
-
Solvent Switch: If Ethanol fails, try Acetonitrile . Thiazoles often crystallize well from MeCN, and it solubilizes the tarry impurities better than alcohols.
Issue 2: "My product is sticky and red/orange."
Diagnosis: The color comes from oxidative polymerization of thiourea or decomposition of the halo-keto ester. The stickiness suggests trapped solvent or unreacted starting material.
Corrective Actions:
-
Trituration: Take the sticky solid and suspend it in cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Sonicate for 10 minutes.
-
Why? The product is relatively insoluble in ether/hexane, but the oily impurities are soluble. The solid should become powdery.
-
-
Charcoal Treatment: During recrystallization, add activated carbon (5-10 wt%) to the boiling solution. Filter hot. This aggressively removes colored oligomers.
Issue 3: "Yield is low, and the filtrate smells like sulfur."
Diagnosis: You likely have unreacted thiourea, or you lost product during the acid-base workup.
Troubleshooting Matrix:
| Observation | Probable Cause | Solution |
| Filtrate is pH < 4 | Incomplete neutralization. Product is trapped as water-soluble salt. | Adjust filtrate to pH 8-9 with NaHCO₃. Check for new precipitate. |
| Solid is water-soluble | You isolated the HBr/HCl salt, not the free base. | Resuspend solid in water, neutralize with NaHCO₃, filter again. |
| High Thiourea content | Excess reagent used. | Thiourea is highly water-soluble. Wash the crude filter cake with 3x volumes of warm water (40°C). |
Issue 4: "I see two spots on TLC (Hydrolysis Risk)."
Diagnosis: The methyl ester at the 5-position is electron-deficient due to the thiazole ring, making it susceptible to base-catalyzed hydrolysis.
-
Spot A (High R_f): Target Methyl Ester.
-
Spot B (Baseline/Low R_f): Carboxylic Acid (Hydrolysis product).
Prevention:
-
Avoid using NaOH or KOH for neutralization. Use Sodium Acetate (mildest) or Ammonium Hydroxide .
-
Do not leave the product sitting in wet basic solution. Filter immediately after precipitation.
-
Recovery: If you have significant acid (Spot B), you can re-esterify by refluxing in Methanol with catalytic H₂SO₄, but it is often cleaner to discard and restart if the impurity level is high.
Module 3: Chromatographic Separation
If recrystallization fails (purity < 90%), use Flash Column Chromatography.
Stationary Phase: Silica Gel (Standard 40-63 µm).
Mobile Phase Strategy: The amino group makes the compound streak on silica. You must use a modifier.
-
Standard Gradient: Hexane : Ethyl Acetate (Start 90:10
End 60:40). -
The "Anti-Streak" Modifier: Add 1% Triethylamine (TEA) to your column solvent system. This neutralizes acidic sites on the silica gel and prevents the amine from sticking (tailing).
Predicted R_f Values (approximate):
-
Solvent: Hexane:EtOAc (2:1)
-
Target:
-
Impurity (Halo-ketone):
-
Impurity (Thiourea):
(Baseline)
Module 4: Analytical Validation
Verify your purified compound using these specific markers.
1. Melting Point:
-
Expect a sharp range between 170°C – 195°C (Dependent on specific polymorph and purity).
-
Note: A range >2°C indicates wetness or impurities.
2. 1H NMR (DMSO-d6) Diagnostic Signals:
- 7.0 - 8.0 ppm: Aromatic protons (4H, dd pattern typical of p-chlorophenyl).
- 7.5 - 7.8 ppm: Broad singlet (2H, -NH₂). Tip: Add D₂O shake; this signal should disappear.
- 3.6 - 3.8 ppm: Singlet (3H, -OCH₃).
References
-
Hantzsch Thiazole Synthesis Mechanism & Conditions
-
Purification of 2-Aminothiazole Derivatives
-
Source:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 2-aminothiazole derivatives".[4]
- Relevance: Validates the use of Ethanol/Methanol recrystallization and silica chrom
-
URL:
-
-
Solubility & Stability Data
- Source: Sigma-Aldrich Technical Data Sheet (2-Amino-4-(4-chlorophenyl)thiazole analogs).
- Relevance: Confirms melting point ranges and solubility profiles for chlorophenyl-substituted thiazoles.
-
URL:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Aminothiazole Acylation
Welcome to the technical support center for aminothiazole acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common experimental challenges in a question-and-answer format, providing field-proven insights and detailed protocols to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide & FAQs
The acylation of the exocyclic amino group on a thiazole ring is a cornerstone reaction in medicinal chemistry. However, its success is often hampered by the inherent electronic properties of the aminothiazole scaffold. The primary challenge stems from the reduced nucleophilicity of the 2-amino group, which is a direct consequence of the electron-withdrawing nature of the thiazole ring.[1] This can lead to sluggish reactions, low yields, and the formation of undesirable side products.
Q1: My acylation reaction is showing very low to no conversion. What are the likely causes and how can I fix this?
This is the most frequent issue encountered. A low or non-existent yield can be traced back to several factors, primarily revolving around insufficient reactivity in the system.
Causality & Explanation: The nitrogen atom of the 2-amino group is less available to attack the electrophilic acylating agent because its lone pair of electrons is delocalized into the aromatic thiazole ring. To overcome this, the reaction conditions must be adjusted to either enhance the nucleophilicity of the amine or increase the electrophilicity of the acylating agent.
Troubleshooting Steps:
-
Enhance Amine Nucleophilicity with a Stronger Base: The base is not just an acid scavenger; it can actively deprotonate the aminothiazole to generate a more potent nucleophile (an amide anion).
-
Problem: Weak bases like triethylamine (Et₃N) or pyridine may not be sufficient to deprotonate the weakly acidic N-H bond.
-
Solution: Switch to a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can effectively deprotonate the amino group, significantly increasing its reactivity.[1] Perform this step in an appropriate aprotic solvent like THF or DMF before adding the acylating agent.
-
-
Increase Acylating Agent Reactivity: If your acylating agent is a carboxylic acid, it will not react directly. It must be activated.
-
Problem: Carboxylic acids are not electrophilic enough to be attacked by the weakly nucleophilic aminothiazole.
-
Solution: Activate the carboxylic acid by converting it into a more reactive intermediate. Standard peptide coupling agents are highly effective. Use reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole), or convert the acid to an acylbenzotriazole for a milder transfer reaction.[1][2] Alternatively, converting the carboxylic acid to a more reactive acyl chloride or anhydride is a common strategy.[3]
-
-
Optimize Solvent and Temperature:
-
Problem: The reaction may be kinetically slow at room temperature or below. Additionally, an inappropriate solvent can hinder the reaction.
-
Solution: Aprotic polar solvents like DMF or THF are often effective as they can solvate the ions generated during the reaction.[1] If the reaction is sluggish at room temperature, consider gently heating the mixture. Many acylation reactions are performed at temperatures ranging from 70°C to reflux.[1]
-
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
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q2 [label="Is the base strong enough\nto deprotonate the amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Switch from Et3N/Pyridine to\na stronger base like NaH or KOtBu.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the acylating agent\nreactive enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="If using carboxylic acid, add coupling\nreagents (EDC/HOBt). If using acyl\nchloride, ensure it is not degraded.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q4 [label="Are the reaction kinetics\ntoo slow?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Increase temperature moderately.\nSwitch to a polar aprotic solvent\nlike DMF or THF.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"];
q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"];
q3 -> sol3 [label="No"]; q3 -> q4 [label="Yes"];
q4 -> sol4 [label="Yes"]; } Caption: Troubleshooting workflow for low-yield aminothiazole acylation.
Q2: I am getting my desired product, but also a significant amount of a second, higher molecular weight byproduct. What is happening?
This is a classic case of poor selectivity, specifically diacylation.
Causality & Explanation: The initially formed N-acylated aminothiazole product still possesses a lone pair of electrons on the endocyclic (ring) nitrogen. The amide N-H is also considerably acidic.[4] Under forcing conditions or with a highly reactive acylating agent, a second acylation can occur, leading to a bis-acyl product. This issue is particularly prevalent with 2-amino-4-halo-thiazoles.[4][5]
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate:
-
Problem: An excess of the acylating agent creates a high concentration, driving the reaction towards the thermodynamically stable diacylated product.
-
Solution: Use a precise stoichiometry, typically with the acylating agent as the limiting reagent or in a slight excess (e.g., 1.0-1.1 equivalents).[6][7] Add the acylating agent slowly (dropwise) to the reaction mixture at a reduced temperature (e.g., 0 °C) to prevent localized high concentrations.[6][7]
-
-
Employ a Protecting Group Strategy: For particularly challenging substrates, protecting the amine is the most robust solution.
-
Problem: The reactivity of the first-formed amide allows for a second unwanted reaction.
-
Solution: Protect the 2-amino group with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected aminothiazole can then be acylated on the amide nitrogen. A final, mild deprotection step with an acid like trifluoroacetic acid (TFA) cleanly yields the desired mono-acylated product. This sequence prevents diacylation and often leads to much cleaner reactions and higher yields.[4][5]
-
-
Moderate Reaction Conditions:
-
Problem: High temperatures and highly reactive reagents can overcome the selectivity barrier.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If using a highly reactive acyl chloride, consider switching to a less reactive anhydride or using a coupling agent with a carboxylic acid for a more controlled reaction.
-
Q3: How do I select the optimal base and solvent for my specific reaction?
The choice of base and solvent is interdependent and critical for success.
Base Selection: The base's role is to neutralize acid byproducts and/or enhance the amine's nucleophilicity.
| Base | Type | pKa (Conjugate Acid) | Typical Use Case | Considerations |
| Pyridine | Organic Amine | ~5.2 | Often used as both a base and a solvent for acylations with acyl halides.[8][9] | Can be nucleophilic; may not be strong enough for less reactive amines. |
| Triethylamine (Et₃N) | Organic Amine | ~10.7 | A common, non-nucleophilic organic base for scavenging acid.[5] | Similar to pyridine, may be insufficient for activating the amine. |
| Sodium Carbonate (Na₂CO₃) | Inorganic Carbonate | ~10.3 | A mild, inexpensive base often used in two-phase systems or as a suspension.[6] | Heterogeneous, which can lead to slower reaction rates. |
| Sodium Hydride (NaH) | Hydride (Strong Base) | ~36 | Excellent for deprotonating the amino group to form a highly nucleophilic amide anion.[1] | Highly reactive with protic solvents (water, alcohols); requires anhydrous conditions. |
| KOtBu | Alkoxide (Strong Base) | ~19 | Another strong, non-nucleophilic base for generating the amide anion.[1] | Requires anhydrous conditions; can be sterically hindering. |
Solvent Selection: The solvent must dissolve the starting materials and not react with the reagents.
| Solvent | Type | Polarity | Use Case |
| Dichloromethane (DCM) | Chlorinated | Low | A common, inert solvent for many acylation reactions.[6] |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Medium | Good for reactions involving strong bases like NaH as it is non-protic.[1][5] |
| N,N-Dimethylformamide (DMF) | Amide (Polar Aprotic) | High | Excellent solvating power; often used for sluggish reactions that require heating.[1] |
| Pyridine | Amine (Polar Aprotic) | Medium | Can act as both a solvent and a catalyst/base.[8][9] |
dot digraph "Reaction_Factors" { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Center Node outcome [label="Reaction Outcome\n(Yield & Selectivity)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
// Factor Nodes substrate [label="Substrate\nNucleophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Acylating Agent\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base Strength\n& Type", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent Polarity\n& Aprotic Nature", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; stoch [label="Stoichiometry\n& Addition Rate", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges substrate -> outcome; reagent -> outcome; base -> outcome; solvent -> outcome; temp -> outcome; stoch -> outcome; } Caption: Key factors influencing the outcome of aminothiazole acylation.
Experimental Protocols
Protocol 1: General Acylation of 2-Aminothiazole with an Acyl Chloride
This protocol is a standard starting point for the acylation using a reactive acyl chloride and a carbonate base.[6]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (e.g., Chloroacetyl chloride) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Water, Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) in dichloromethane (DCM). Add sodium carbonate (2.0 eq).
-
Acylation: Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated thiazole derivative.
Protocol 2: Acylation via Carboxylic Acid Activation with EDC/HOBt
This method is ideal for when the acylating agent is a carboxylic acid, especially for sensitive substrates where conversion to an acyl chloride is not desirable.[1]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
Amine Addition: Add the 2-aminothiazole derivative (1.0 eq) to the flask, followed by the dropwise addition of Et₃N or DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC (typically 12-24 hours).
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Gedgaudaitė, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4492. [Link]
-
Kaur, H., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(40), 24961-24980. [Link]
-
McCarthy, C., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27482-27491. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Xu, Y., et al. (2020). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. ChemSusChem, 13(7), 1696-1700. [Link]
-
Siddiqui, H. L., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(24), 7599. [Link]
-
McCarthy, C., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Bepary, S., et al. (2022). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. ResearchGate. [Link]
-
Szewczyk, M., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences, 23(4), 1953. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Technical Support Center: Stability of 2-Aminothiazole Derivatives
Welcome to the technical support center for 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered with this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental work.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guides in Section II.
Q1: My solid 2-aminothiazole derivative has changed color (e.g., turned brown or yellow) upon storage. Is it still usable?
A color change is a common indicator of degradation, often due to oxidation. 2-Aminothiazole and its derivatives can be susceptible to air and light, leading to the formation of colored impurities.[1] Before use, it is critical to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). If significant degradation is observed, the sample should be discarded to ensure the validity of your experimental results.
Q2: I'm observing poor solubility of my 2-aminothiazole compound in aqueous buffers. What can I do?
2-Aminothiazole itself has low water solubility.[2] To improve this, consider the following strategies:
-
pH Adjustment: The amino group can be protonated at a lower pH, which may increase aqueous solubility. However, be cautious as extreme pH conditions can accelerate hydrolysis of the thiazole ring.[1][3]
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous experimental medium. Always ensure the final concentration of the organic solvent is compatible with your assay system.
-
Salt Formation: If applicable, using a salt form of your compound (e.g., hydrochloride) can significantly enhance aqueous solubility.[3]
Q3: My biological assay results are inconsistent, even with freshly prepared solutions. Could this be a stability issue?
Yes, inconsistent results are a hallmark of compound instability in the assay medium. 2-Aminothiazole derivatives can degrade under specific experimental conditions (e.g., pH of the buffer, presence of oxidizing agents in the media). It is also known that some derivatives can undergo decomposition in DMSO stock solutions over time, leading to variability.[4] It is recommended to prepare fresh stock solutions and to evaluate the stability of your compound directly in the assay medium over the time course of your experiment.
Q4: What are the ideal storage conditions for 2-aminothiazole derivatives?
To minimize degradation, 2-aminothiazole derivatives should be stored under the following conditions:
-
Temperature: Refrigerated temperatures are generally recommended.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]
-
Light: Protect from light by using amber vials or storing in the dark.[6]
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can lead to hydrolysis.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation.[6] |
| Light | Amber vial, stored in the dark | Prevents photodegradation.[6] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis.[5] |
II. Troubleshooting Guides
This section provides in-depth guidance for resolving more complex stability issues.
Issue 1: Rapid Degradation Observed in Solution
-
Symptom: You observe a rapid decrease in the parent compound peak and the appearance of multiple new peaks in your HPLC or LC-MS analysis shortly after dissolving your 2-aminothiazole derivative.
-
Potential Causes & Solutions:
-
Hydrolytic Degradation: The thiazole ring can be susceptible to cleavage under strong acidic or basic conditions.[1][7] The exocyclic amino group and other substituents can also be labile.
-
Causality: The mechanism of hydrolysis for the related thiazolium ion involves the breakdown of a tetrahedral addition intermediate, a process that can be catalyzed by both acids and bases.[1][8]
-
Solution:
-
Optimize pH: Adjust the pH of your solution to a neutral or near-neutral range where the compound is most stable. Use buffers like phosphate or citrate to maintain a consistent pH.[3][9]
-
Use Aprotic Solvents: If compatible with your experiment, consider using aprotic solvents to minimize hydrolysis.
-
-
-
Oxidative Degradation: The sulfur atom in the thiazole ring and the electron-rich aromatic system are susceptible to oxidation, especially in the presence of air, trace metals, or reactive oxygen species.[10]
-
Causality: Oxidation can lead to the formation of sulfoxides, sulfones, or ring-opened products. This process can be auto-catalytic.
-
Solution:
-
Degas Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution if it does not interfere with your experiment.[9][11][12]
-
-
-
Issue 2: Formation of Reactive Metabolites in Biological Assays
-
Symptom: You observe unexpected toxicity or off-target effects in cell-based assays, or covalent binding to proteins.
-
Potential Cause & Solution:
-
Metabolic Activation: The 2-aminothiazole moiety is recognized as a potential "toxicophore".[13][14] It can be metabolically activated by cytochrome P450 enzymes in cells.
-
Causality: The primary mechanism involves the epoxidation of the C4-C5 double bond of the thiazole ring, forming a reactive epoxide that can covalently bind to nucleophiles like proteins and DNA.[13][15]
-
Solution:
-
Structural Modification: If you are in the drug design phase, consider modifying the structure to block metabolic activation. Substituting at the C4 or C5 position can hinder epoxidation.[13]
-
Use Metabolically Incompetent Systems: If possible, use cell lines with low metabolic activity or cell-free assay systems to distinguish between the activity of the parent compound and its metabolites.
-
-
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of your 2-aminothiazole derivative and to develop a stability-indicating analytical method.[16][17][18]
Objective: To identify potential degradation products and pathways under various stress conditions. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours. For solid samples, expose the powder to the same conditions.
-
Photodegradation: Expose the solution (in a quartz cuvette) to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.[16][18]
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC or LC-MS/MS method.[20][21]
| Stress Condition | Typical Reagent/Parameter | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | To assess stability to low pH.[19] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | To assess stability to high pH.[19] |
| Oxidation | 3% H₂O₂ | To assess susceptibility to oxidation.[18] |
| Thermal | 40-80°C | To assess thermal stability.[18] |
| Photostability | UV/Visible light exposure | To assess light sensitivity.[16] |
IV. Visual Diagrams
Diagram 1: Potential Degradation Pathways of 2-Aminothiazole Derivatives
Caption: Major degradation pathways for 2-aminothiazole derivatives.
Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Data
Caption: A logical workflow for troubleshooting inconsistent experimental results.
V. References
-
Boral, D., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. [Link]
-
Lim, X. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Patel, A., & Shah, V. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]
-
BenchChem. (2025). Stability issues and degradation pathways of 2-aminobenzothiazole compounds. BenchChem Tech Support.
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Gising, J., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Biodiversity.
-
D'hooghe, M., & De Kimpe, N. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]
-
Various Authors. (2017). How do I prevent hydrolysis in a drug. Quora. [Link]
-
Todd, Z. R., & Szostak, J. W. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. [Link]
-
Waterman, K. C., & MacDonald, B. C. (2010). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Reva, I., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. OUCI. [Link]
-
Dalvie, D., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling.
-
Barchenkov, D. A., et al. (2021). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry. [Link]
-
SIELC. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC. [Link]
-
Ralhan, S., et al. (2019). The Study of the Antioxidant Activity of 2-Aminothiazoles Containing a Diterpene Fragment by Chemiluminescence. AIP Conference Proceedings. [Link]
-
Miller, M. A., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. PubMed. [Link]
-
Washabaugh, M. W., et al. (1992). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Bioorganic Chemistry. [Link]
-
Kumar, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
De, S., et al. (2013). Antioxidant potential of aminothiazole derivative and its protective effect on H2O2-induced oxidative damage on pBR322 DNA and RBC cellular membrane. ResearchGate. [Link]
-
Wikipedia. (2024). Thiazole. Wikipedia. [Link]
-
De, S., et al. (2008). Antioxidant activity of an aminothiazole compound: possible mechanisms. PubMed. [Link]
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De, S., et al. (2013). Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate Derivatives
In the landscape of medicinal chemistry, the thiazole nucleus stands as a cornerstone scaffold, underpinning the development of a multitude of therapeutic agents.[1][2] Its derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] This guide provides an in-depth comparative analysis of the biological activities of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate and its derivatives. We will explore their synthesis, compare their efficacy against alternative heterocyclic compounds, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminothiazole moiety, in particular, is a versatile building block, offering multiple points for chemical modification to modulate biological activity.[2][4] The presence of the sulfur and nitrogen atoms in the thiazole ring allows for diverse interactions with biological targets.[1] This guide will focus on derivatives of this compound, a key intermediate in the synthesis of various biologically active molecules.[5]
Synthesis of this compound Derivatives
The synthesis of the core structure and its derivatives often follows the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of a thiourea or thioamide with an α-haloketone. For the title compound and its analogs, modifications at the 2-amino group and the 5-carboxylate position are common strategies to explore structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
This section will compare the biological activities of this compound derivatives against other relevant compounds, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[6][7][8]
A study on novel thiazole derivatives revealed their potent anticancer activity against various human cancer cell lines. For instance, certain derivatives have shown significant inhibitory concentrations (IC50) against breast cancer (MCF-7), liver cancer (HepG2), and osteosarcoma (SaOS-2) cell lines.[6][9] One study found a thiazole derivative, compound 4c , to be a potent inhibitor of MCF-7 and HepG2 cells with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[6] Another study identified compound 4i as having the highest inhibitory potential against the SaOS-2 cell line with an IC50 value of 0.190 ± 0.045 µg/mL.[9]
Table 1: Comparative Anticancer Activity of Thiazole Derivatives and a Standard Chemotherapeutic Agent.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [6] |
| Thiazole Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [10] |
| Thiazole Derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [10] |
| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [9] |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [6] |
| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [6] |
| Paclitaxel (Standard) | SaOS-2 (Osteosarcoma) | 0.170 ± 0.002 µg/mL | [9] |
The data clearly indicates that specific thiazole derivatives can exhibit anticancer activity comparable to or even exceeding that of standard chemotherapeutic agents like Staurosporine and Paclitaxel in certain cell lines. The variation in activity is often attributed to the nature and position of substituents on the thiazole ring, a key aspect of their structure-activity relationship.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Workflow for Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of synthesized thiazole derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[11][12]
A study on newly synthesized heteroaryl(aryl) thiazole derivatives demonstrated moderate antibacterial activity, with one compound showing MIC values in the range of 0.23–0.7 mg/mL.[11] Another study focused on anti-Candida albicans activity found that a demethylated 2-amino-4, 5-diarylthiazole derivative exhibited an MIC80 of 9 µM, which is comparable to the antifungal drug fluconazole.[12]
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives.
| Compound/Organism | Activity (MIC/MBC/IZD) | Reference |
| Thiazole Derivative 3 vs. Bacteria | MIC: 0.23–0.7 mg/mL, MBC: 0.47–0.94 mg/mL | [11] |
| Thiazole Derivative 5a8 vs. Candida albicans | MIC80: 9 µM | [12] |
| Thiazole Derivatives 2 & 3 vs. Staphylococcus aureus & Bacillus subtilis | Moderately Active (IZD: 10-15 mm) | |
| Thiazole Derivatives 2 & 3 vs. Candida albicans & Candida glabrata | Highly Active (IZD: >15 mm) |
These findings highlight the potential of thiazole derivatives as a scaffold for developing new antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes due to their amphiphilic nature.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
General Structure-Activity Relationship (SAR) Insights
Caption: Key areas of modification on the 2-aminothiazole scaffold influencing biological activity.
Enzyme Inhibitory Activity
The thiazole scaffold is also prevalent in compounds designed to inhibit specific enzymes. A notable example is the inhibition of carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) by 2-aminothiazole derivatives.[13]
A study revealed that 2-amino-4-(4-chlorophenyl)thiazole, a close analog of the core structure of interest, exhibited potent inhibition against human carbonic anhydrase I (hCA I) with a Ki of 0.008 ± 0.001 µM.[13] The same study showed that a bromo-substituted analog was a potent inhibitor of hCA II, AChE, and BChE.[13]
Table 3: Comparative Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives.
| Compound | Enzyme | Inhibition Constant (Ki) (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | [13] |
These results underscore the potential of these compounds as specific enzyme inhibitors, which can be valuable for treating a range of diseases. Molecular docking studies often complement these findings by elucidating the binding interactions between the thiazole derivatives and the active site of the target enzyme.[13]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities. The comparative data presented in this guide demonstrates their potential to serve as leads for the development of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. The key to unlocking their full therapeutic potential lies in the strategic modification of their core structure to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing novel derivatives and evaluating them in more complex biological systems, including in vivo models, to translate the promising in vitro results into tangible clinical applications.
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A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Thiazoles: From Classic Reactions to Modern Strategies
For Researchers, Scientists, and Drug Development Professionals
The 2,4,5-trisubstituted thiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials. The strategic placement of diverse substituents at the 2, 4, and 5-positions of the thiazole ring allows for the fine-tuning of physicochemical and biological properties, making the development of efficient and versatile synthetic routes a critical endeavor. This guide provides an in-depth, objective comparison of the most prominent synthetic strategies for accessing this privileged heterocyclic motif, supported by experimental data and mechanistic insights to inform rational synthetic design.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%) | 2 - 24 hours | Well-established, broad substrate scope for 2,4-disubstituted thiazoles, reliable. | Often requires elevated temperatures and long reaction times; regioselectivity can be an issue with unsymmetrical α-haloketones for trisubstituted products. |
| Domino Multicomponent Reaction | High to Excellent (85-95%) | 1 - 4 hours | High atom economy, operational simplicity, rapid access to molecular diversity, often metal-free. | Optimization of reaction conditions for multiple components can be complex. |
| Microwave-Assisted Synthesis | Excellent (85-98%) | 5 - 30 minutes | Dramatically reduced reaction times, often higher yields, improved purity. | Requires specialized microwave equipment; scalability can be a concern. |
| Solid-Phase Synthesis | Good to Excellent | Multi-step | Amenable to high-throughput synthesis and library generation, simplified purification. | Requires specialized resins and linkers, multi-step process can be time-consuming. |
| Cook-Heilbron Synthesis | Moderate to Good | 1 - 5 hours | Provides access to 5-aminothiazoles under mild conditions. | Primarily for 5-amino substituted thiazoles, limited scope for general 2,4,5-trisubstitution. |
The Hantzsch Thiazole Synthesis: The Classic Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of thiazole chemistry. The classical approach involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 2,4,5-trisubstituted thiazoles, a substituted thioamide and a substituted α-haloketone are required.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[2] The choice of a substituted thioamide (R¹-C(S)NH₂) and a substituted α-haloketone (R²-C(O)CH(X)R³) directly installs the substituents at the 2, 4, and 5-positions, respectively.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: One-Pot Synthesis of Hantzsch Thiazole Derivatives[3]
-
To a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) and thiourea (1 mmol) in a mixture of ethanol and water (50/50, v/v), add a substituted benzaldehyde (1 mmol).
-
Add a catalytic amount of silica-supported tungstosilisic acid.
-
The reaction mixture can be heated under conventional heating at 65 °C or subjected to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product is isolated by filtration, washed with water, and dried.
This one-pot, three-component approach demonstrates a modification of the classical Hantzsch synthesis to afford highly substituted thiazoles with reported yields ranging from 79-90%.[3]
Domino Multicomponent Reactions: An Efficient and Atom-Economical Strategy
Domino or cascade multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds, including 2,4,5-trisubstituted thiazoles.[4][5] These reactions involve a sequence of intramolecular and intermolecular transformations in a single pot, offering high atom economy and operational simplicity.[4]
A notable example is the acetic acid-mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives. This domino reaction utilizes thiosemicarbazide, aldehydes or ketones, an arylglyoxal, and an active methylene compound.[4][6]
Mechanistic Plausibility
The proposed mechanism commences with the in situ formation of a thiosemicarbazone from the reaction of thiosemicarbazide and an aldehyde or ketone. This is followed by a series of condensations and a key intramolecular cyclization, driven by the reactivity of the arylglyoxal and the active methylene compound, to furnish the final trisubstituted thiazole. The use of acetic acid as a catalyst is crucial for promoting the condensation steps.
Caption: General workflow of the domino synthesis.
Experimental Protocol: Acetic Acid-Mediated Domino Synthesis[4]
-
A mixture of an aldehyde or ketone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol is stirred at room temperature for 10-15 minutes to generate the thiosemicarbazone in situ.
-
To this mixture, an arylglyoxal (1 mmol), an active methylene compound (1 mmol), and a catalytic amount of acetic acid are added.
-
The reaction mixture is then heated to 80 °C.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to afford the pure 2,4,5-trisubstituted thiazole.
This metal-free, one-pot procedure provides high yields of the desired products with short reaction times.[4]
Microwave-Assisted Synthesis: Accelerating Thiazole Formation
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often leading to higher yields and cleaner reactions.[7][8][9] The principle lies in the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform heating of the reaction mixture.[9]
The Hantzsch thiazole synthesis and various multicomponent reactions are particularly well-suited for microwave acceleration. Comparative studies have consistently shown the superiority of microwave-assisted protocols over conventional heating methods in terms of both reaction time and yield.[7][10]
Caption: Workflow for microwave-assisted synthesis.
Causality Behind Experimental Choices in MAOS
The choice of a sealed reaction vessel is critical in microwave synthesis as it allows for the safe heating of solvents above their atmospheric boiling points, leading to a significant rate enhancement. The selection of a solvent with a high dielectric constant is also beneficial for efficient energy absorption from the microwave irradiation.
Solid-Phase Synthesis: A Tool for Library Generation
Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of compound libraries, which is invaluable in drug discovery.[11][12] In this approach, one of the starting materials is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out.[11] Purification is simplified to washing the resin to remove excess reagents and byproducts.
A solid-phase route to 2,4,5-trisubstituted thiazoles has been developed, allowing for the introduction of three points of diversity.[3] This typically involves attaching a building block to the resin, followed by a series of reactions to construct the thiazole core, and finally cleaving the product from the solid support.
Other Notable Synthetic Routes
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, isothiocyanates, or dithioacids.[10][13] While valuable for accessing this specific subclass of thiazoles under mild conditions, its broader applicability for the synthesis of diverse 2,4,5-trisubstituted thiazoles is limited.
Van Leusen Reaction
The Van Leusen reaction, which typically involves the reaction of an activated isocyanide (like TosMIC) with an aldehyde or ketone, is a powerful tool for the synthesis of oxazoles and imidazoles.[14][15][16][17] Its direct application to the synthesis of 2,4,5-trisubstituted thiazoles is less common but conceivable through modifications involving sulfur-containing reagents.
Conclusion
The synthesis of 2,4,5-trisubstituted thiazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Hantzsch synthesis remains a reliable and versatile method. However, for rapid and efficient access to a diverse range of these compounds, modern domino multicomponent reactions, particularly when coupled with microwave-assisted synthesis, offer significant advantages in terms of yield, reaction time, and atom economy. For the generation of large compound libraries for screening purposes, solid-phase synthesis is the strategy of choice. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available laboratory resources.
References
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Aminothiazole Bioactivity
Introduction: The Aminothiazole Scaffold and the IVIVC Imperative
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] Its presence in clinically approved drugs such as the kinase inhibitors Dasatinib and Alpelisib underscores its therapeutic significance, particularly in oncology.[3][4] The journey from a promising hit in a high-throughput screen to a clinical candidate, however, is fraught with challenges. A critical hurdle in this process is establishing a predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its performance in a complex living organism (in vivo). This relationship, or lack thereof, is the essence of In Vitro-In Vivo Correlation (IVIVC).
For drug development professionals, a robust IVIVC is the holy grail. It streamlines development, reduces reliance on costly and time-consuming animal studies, and provides a scientifically sound basis for setting manufacturing specifications and managing post-approval changes.[5][6][7] Conversely, a poor correlation can lead to late-stage failures, wasting significant resources. This guide provides an in-depth comparison of in vitro and in vivo bioactivity assessments for aminothiazole derivatives, explores the complexities of their correlation, and offers field-proven insights into navigating the translational gap. We will dissect the causality behind experimental choices, present validating protocols, and ground our claims in authoritative data.
Part 1: The Laboratory Benchmark: In Vitro Bioactivity Assessment
In vitro assays are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity in a simplified, controlled environment. For aminothiazole derivatives, these assays typically fall into two categories: cell-based assays measuring phenotypic effects (e.g., cytotoxicity) and target-based assays measuring interaction with a specific biomolecule (e.g., enzyme inhibition).
Cellular Cytotoxicity Assays: The First Line of Evidence
The most common initial assessment for potential anticancer agents is their ability to kill or inhibit the proliferation of cancer cells. A vast body of literature documents the potent, often nanomolar, activity of aminothiazole analogs across a wide range of human cancer cell lines.[3][4]
Experimental Rationale: The choice of cell lines is critical. A panel of cell lines from different tissues (e.g., breast, lung, colon) provides a preliminary spectrum of activity.[3] Including both sensitive and drug-resistant cell lines can offer early insights into potential mechanisms of resistance.[8] The endpoint, typically the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), provides a quantitative measure of potency.
Table 1: Representative In Vitro Cytotoxicity of Aminothiazole Derivatives
| Compound Derivative | Cancer Cell Line | Bioactivity Metric (IC50/GI50) | Reference |
|---|---|---|---|
| N-Acyl-2-aminothiazole (Compound 22 analog) | Various | Potent CDK2/cycE inhibition | [3] |
| 4-aryl-N-arylcarbonyl-2-aminothiazole (Compound 29) | MDA-MB-231 (Breast) | 16.3-42.7 nM | [3] |
| Piperazinyl-thiazole acetamide (Compound 9) | Leukemia & Prostate Panels | GI50: 3.51 µM & 5.15 µM | [3] |
| Aminothiazole-Triazole Hybrid | Various | Potent PI3K/mTOR inhibition | [9] |
| Aminothiazole-Amino Acid Conjugate (S3c) | A2780CISR (Ovarian, Cisplatin-Resistant) | IC50: 11.52 µM | [8] |
| Paeonol-2-aminothiazole-phenylsulfonyl | Various | Potent cytotoxic effects |[10] |
Target-Based Assays: Unveiling the Mechanism of Action
While cytotoxicity data is essential, it doesn't explain how a compound works. Target-based assays are designed to measure the direct interaction of a compound with its intended molecular target, often an enzyme. Aminothiazoles are renowned for their ability to inhibit a wide range of enzymes crucial for cancer progression.[1][3]
Common Aminothiazole Targets:
-
Protein Kinases: Many aminothiazoles function as ATP-competitive kinase inhibitors. Key targets include EGFR, VEGFR-2, Src/Abl, PI3K/mTOR, and CDKs.[3][9]
-
Metabolic Enzymes: Some derivatives inhibit enzymes involved in cancer metabolism, such as carbonic anhydrase and glutaminase.[11][12]
-
Histone Deacetylases (HDACs): Certain aminothiazole structures have shown potent HDAC inhibition, an important epigenetic target.[3][13]
-
Tubulin Polymerization: The aminothiazole scaffold can also interfere with microtubule dynamics by binding to the colchicine site of tubulin.[13]
Experimental Rationale: Enzyme inhibition assays (e.g., kinase activity assays, cholinesterase inhibition) provide a Ki or IC50 value that quantifies target engagement potency.[11][14] This mechanistic data is crucial for lead optimization, as it allows chemists to design more potent and selective molecules. It also provides a specific biomarker (e.g., phosphorylation of a downstream substrate) that can be monitored in both in vitro and in vivo models.
Part 2: The Real-World Test: In Vivo Efficacy and Pharmacokinetics
A compound that is potent in vitro is not guaranteed to be effective in vivo. The transition to a living system introduces a host of complex variables, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), which determine the compound's pharmacokinetic (PK) profile.
Pharmacokinetic (PK) Profiling: Will the Drug Reach its Target?
Pharmacokinetics answers the fundamental question: Can a sufficient concentration of the active drug be maintained at the target site for a long enough duration to elicit a therapeutic effect?
Key PK Parameters:
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation. Low oral bioavailability is a common reason for IVIVC failure.
-
Clearance (CL): The rate at which a drug is removed from the body. High clearance, often due to rapid metabolism, leads to a short duration of action.[15]
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Brain Penetration: For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is critical.[16][17]
Experimental Rationale: PK studies are typically conducted in rodent models (e.g., mice, rats) following oral (p.o.) or intravenous (i.v.) administration.[15][16] Blood samples are taken at various time points to determine the drug concentration, from which the key PK parameters are calculated. Comparing i.v. and p.o. data allows for the calculation of absolute oral bioavailability.[16]
In Vivo Efficacy Models: Demonstrating a Therapeutic Effect
Efficacy models are designed to test whether the drug has the desired therapeutic effect in a disease model. For anticancer aminothiazoles, the gold standard is the tumor xenograft model.
Xenograft Model Rationale: Human cancer cells are implanted into immunocompromised mice, where they grow into solid tumors.[3][18] The mice are then treated with the test compound, a vehicle control, and often a positive control (a known anticancer drug).[18] The primary endpoint is the inhibition of tumor growth over time. This model provides the most direct evidence of a compound's potential as an anticancer therapeutic.
Part 3: Bridging the Gap: Case Studies in Aminothiazole IVIVC
The correlation between in vitro potency and in vivo efficacy is rarely linear. Below, we examine two case studies that illustrate both a successful and a challenging IVIVC scenario, highlighting the critical factors that determine translational success.
Case Study 1: Successful Correlation - An HDAC Inhibitor
A study by Misra et al. described a series of N-Acyl-2-aminothiazoles as potent inhibitors of histone deacetylase 8 (HDAC8).[3]
-
In Vitro Data: Compound 25a showed potent cytotoxicity against five cancer cell lines, with activity comparable to the FDA-approved HDAC inhibitor SAHA.[3]
-
In Vivo Data: In a PC-3 prostate cancer mouse xenograft model, compound 25a demonstrated equivalent efficacy in inhibiting tumor growth when compared directly to SAHA.[3]
Analysis of Correlation: This case represents a strong, positive IVIVC. The potent in vitro cytotoxicity, driven by a clear mechanism (HDAC inhibition), translated directly to significant tumor growth inhibition in vivo. This success implies that the compound possessed a favorable pharmacokinetic profile, allowing it to achieve and maintain therapeutic concentrations within the tumor tissue.
Table 2: IVIVC of HDAC Inhibitor 25a
| Parameter | In Vitro Result | In Vivo Result | Correlation |
|---|---|---|---|
| Bioactivity | Equivalent cytotoxicity to SAHA on 5 cancer cell lines.[3] | Equivalent efficacy to SAHA in a PC-3 mouse xenograft model.[3] | Strong |
| Mechanism | Potent HDAC8 Inhibition.[3] | Tumor growth inhibition consistent with HDAC pathway modulation. | Strong |
Case Study 2: IVIVC Disconnect - An Antileishmanial Agent
Work on a series of aminothiazoles for visceral leishmaniasis (VL) by the Drugs for Neglected Diseases initiative provides a classic example of an IVIVC disconnect.[15]
-
In Vitro Data: The program synthesized numerous compounds with exceptional in vitro potency against Leishmania donovani, with 16 compounds showing IC50 values below 1 µM and one lead, compound 32 , having an IC50 of just 3 nM.[15]
-
In Vivo Data: Despite its phenomenal in vitro potency, the series was plagued by metabolic instability. A lead compound, 36 (IC50 = 280 nM), was subjected to PK studies in mice. It showed high clearance (91 mL/min/kg) and a very short half-life (0.48 h). Consequently, its oral bioavailability was only 8%.[15]
Analysis of Correlation: This is a clear IVIVC failure. The outstanding in vitro potency did not translate to a viable in vivo profile. The primary culprit was rapid metabolic clearance, preventing the compound from achieving sustained therapeutic exposure. This highlights a critical lesson: potent in vitro activity is necessary, but not sufficient, for in vivo success.
Table 3: IVIVC Disconnect in Antileishmanial Aminothiazoles
| Compound | In Vitro L. donovani IC50 | In Vivo Mouse PK Parameter (Compound 36) | Correlation |
|---|---|---|---|
| 32 | 3 nM[15] | N/A (Metabolically unstable) | Poor |
| 36 | 280 nM[15] | Oral Bioavailability: 8% Half-life: 0.48 h Clearance: 91 mL/min/kg[15] | Poor |
Why Does the Correlation Break?
The gap between the petri dish and the patient is vast. Several factors can disrupt the IVIVC for aminothiazole compounds.
-
Metabolic Instability: As seen in the antileishmanial case, the aminothiazole ring can be susceptible to metabolic activation and rapid clearance by liver enzymes (e.g., Cytochrome P450s).[2][15][16]
-
Poor Solubility & Permeability: A compound must dissolve in the gastrointestinal tract and permeate the gut wall to be absorbed. Poor physicochemical properties can severely limit oral bioavailability.[19]
-
Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively pump the drug out of cells, reducing intracellular and brain concentrations.[16]
-
Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the concentration of free, active drug available to engage the target.
-
Off-Target Toxicity: A compound may be potent in vitro but cause unacceptable toxicity in vivo through interactions with unintended targets. The aminothiazole scaffold itself has been flagged as a potential "toxicophore" requiring careful safety assessment.[2]
Part 4: Actionable Methodologies for the Bench Scientist
To build a reliable IVIVC model, robust and reproducible protocols are essential. The methodologies described below are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol details a standard method for determining the IC50 value of an aminothiazole compound against an adherent cancer cell line.
Objective: To quantify the concentration of a test compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding (Day 1):
-
Rationale: To ensure cells are in an exponential growth phase for the experiment.
-
Steps:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
-
Compound Treatment (Day 2):
-
Rationale: To expose cells to a range of compound concentrations to generate a dose-response curve.
-
Steps:
-
Prepare a 2X stock of your aminothiazole compound's serial dilutions in culture medium. A typical range might be 100 µM to 1 nM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration.
-
Incubate for 72 hours (or a relevant duration based on cell doubling time).
-
-
-
MTT Addition (Day 5):
-
Rationale: The MTT reagent is converted by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Steps:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
-
Solubilization and Reading (Day 5):
-
Rationale: To dissolve the formazan crystals for spectrophotometric quantification.
-
Steps:
-
Carefully remove the medium from all wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Rationale: To calculate the IC50 value.
-
Steps:
-
Subtract the absorbance of the blank wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anticancer efficacy of an aminothiazole derivative in a mouse xenograft model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To determine if a test compound inhibits the growth of human tumors in an animal model.
Methodology:
-
Cell Implantation (Day 0):
-
Rationale: To establish the tumor model.
-
Steps:
-
Harvest cancer cells (e.g., PC-3) and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
-
Tumor Growth and Randomization (Day 7-14):
-
Rationale: To allow tumors to establish and to randomize animals into treatment groups to avoid bias.
-
Steps:
-
Monitor mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers (Volume ≈ (Length x Width²)/2).
-
Randomize mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes. Typical groups include: Vehicle Control, Test Compound (at one or more doses), and Positive Control (e.g., Dasatinib).
-
-
-
Compound Administration (Starting Day 14):
-
Rationale: To treat the animals according to a pre-defined schedule.
-
Steps:
-
Administer the compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).
-
The formulation of the compound is critical; it must be solubilized or suspended in a well-tolerated vehicle.
-
-
-
Monitoring and Endpoints (Daily for ~21 days):
-
Rationale: To collect data on efficacy and tolerability.
-
Steps:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration.
-
-
-
Data Analysis:
-
Rationale: To statistically evaluate the treatment effect.
-
Steps:
-
Plot the mean tumor volume for each group over time.
-
Calculate the %TGI at the end of the study.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if the difference between the treated groups and the vehicle group is significant.
-
-
Part 5: Visualizing the IVIVC Landscape
Diagrams are essential for conceptualizing the complex relationships in drug discovery.
Diagram 1: Key Signaling Pathway Targeted by Aminothiazoles
Many aminothiazole-based anticancer agents function by inhibiting protein kinases in critical cell survival pathways.[9]
Caption: PI3K/Akt/mTOR pathway inhibited by dual-target aminothiazole compounds.
Diagram 2: A Conceptual Workflow for IVIVC Assessment
This workflow illustrates the logical progression from initial in vitro testing to in vivo validation.
Caption: Conceptual workflow for assessing the In Vitro-In Vivo Correlation.
Diagram 3: Factors Disrupting In Vitro-In Vivo Correlation
This diagram visualizes the common biological and chemical barriers that lead to a poor IVIVC.
Caption: Key physicochemical and biological factors causing IVIVC failure.
Conclusion and Future Perspectives
The aminothiazole scaffold will undoubtedly continue to be a fruitful source of novel therapeutic agents. However, the success of these endeavors hinges on a clear-eyed understanding of the challenges in translating in vitro potency into in vivo efficacy. As we have seen, a disconnect in the IVIVC is often rooted in poor pharmacokinetic properties, particularly metabolic instability.[15]
Future success will rely on a multi-parameter optimization approach where ADME properties are considered early and in parallel with potency screening. The integration of in silico predictive models, early-stage microsomal stability assays, and biorelevant dissolution studies can help de-risk projects and select compounds with a higher probability of success.[16][19] By embracing the complexity of the IVIVC challenge and employing robust, validated methodologies, researchers can more efficiently navigate the path from a hit on a plate to a drug that makes a difference in patients' lives.
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A Comparative Guide to Assessing the Drug-Likeness of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a molecule is a critical determinant of its journey from a promising lead compound to a clinical candidate.[1][2] This guide provides a comprehensive framework for assessing the drug-like properties of derivatives of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, a scaffold of significant interest due to the broad biological activities exhibited by thiazole-containing compounds.[3][4] By integrating computational predictions with essential experimental validations, this guide offers a robust, multi-faceted approach to identifying derivatives with the highest potential for successful development.
Section 1: The Theoretical Framework for Drug-Likeness
The initial phase of any drug discovery campaign involves a theoretical assessment of a compound's physicochemical properties to predict its pharmacokinetic profile. This in silico screening is guided by several established principles that correlate molecular features with oral bioavailability.
1.1. The Pillars of Oral Bioavailability: Foundational Rules
Three key rulesets form the bedrock of computational drug-likeness assessment:
-
Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP value not exceeding 5.[5][6][7][8]
-
Veber's Rule: This rule adds crucial parameters related to molecular flexibility and polarity. For good oral bioavailability, a compound should have 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less.[9][10][11]
-
Egan's Rule: This filter focuses on the balance between lipophilicity and polarity, suggesting that compounds with a LogP value of 5.88 or less and a TPSA of 131.6 Ų or less are more likely to have good absorption.[11][12][13][14]
1.2. Computational Assessment of Thiazole Derivatives
To illustrate the application of these principles, we will analyze the core scaffold, this compound, and three hypothetical derivatives with modifications at the amine and ester positions. The properties of these compounds were calculated using the SwissADME web tool.[15]
| Compound | Structure | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rotatable Bonds | Lipinski Violations | Veber Pass | Egan Pass |
| Core Scaffold | This compound | 282.73 | 3.15 | 1 | 4 | 81.87 | 3 | 0 | Yes | Yes |
| Derivative A | 2-Acetamido-4-(4-chlorophenyl)thiazole-5-carboxylic acid | 310.73 | 2.58 | 2 | 4 | 102.03 | 3 | 0 | Yes | Yes |
| Derivative B | Methyl 2-(dimethylamino)-4-(4-chlorophenyl)thiazole-5-carboxylate | 310.78 | 3.68 | 0 | 4 | 55.74 | 4 | 0 | Yes | Yes |
| Derivative C | 2-Amino-4-(4-chlorophenyl)-N-octylthiazole-5-carboxamide | 393.96 | 5.92 | 2 | 4 | 81.87 | 10 | 1 | Yes | No |
Analysis:
-
The Core Scaffold and Derivatives A and B exhibit excellent in silico profiles, adhering to all the major drug-likeness rules. Their moderate molecular weights, balanced lipophilicity, and acceptable polarity and flexibility suggest a high probability of good oral bioavailability.
-
Derivative C , with the addition of a long alkyl chain, shows a significant increase in lipophilicity (LogP > 5), resulting in a violation of Lipinski's rule and failure to pass the Egan filter. While it still adheres to Veber's rule, the high LogP is a significant concern for potential issues with solubility and metabolism. This makes it a lower priority candidate for further development compared to the others.
Section 2: Experimental Validation of Key Drug-Like Properties
While computational models are invaluable for high-throughput screening, experimental validation of key parameters is a non-negotiable step to confirm the in silico predictions.[16] Discrepancies between predicted and measured values are common and can significantly impact the trajectory of a drug discovery project.
2.1. Rationale for Experimental Verification
-
Lipophilicity (LogP): This parameter influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[16] While prediction algorithms are sophisticated, they can be less accurate for novel scaffolds.
-
Aqueous Solubility: Poor solubility is a major cause of failure for drug candidates.[17] It can lead to low bioavailability and unreliable results in biological assays.
2.2. Protocol: Determining Lipophilicity (LogP) by RP-HPLC
This method offers a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[18][19] It is based on the correlation between a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column and its lipophilicity.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known LogP values spanning a relevant range (e.g., -1 to 6). Dissolve each standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the thiazole derivatives in the same solvent to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compounds have significant absorbance.
-
-
Calibration Curve: Inject the standard compounds and record their retention times. Plot the logarithm of the capacity factor (log k') against the known LogP values to generate a calibration curve.
-
Sample Analysis: Inject the thiazole derivatives and record their retention times.
-
LogP Calculation: Use the retention times of the derivatives and the calibration curve to determine their experimental LogP values.
2.3. Protocol: Assessing Kinetic Solubility via Nephelometry
Kinetic solubility is a high-throughput method used in early drug discovery to identify compounds that may precipitate out of solution when diluted from a DMSO stock into an aqueous buffer.[20][21]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the thiazole derivatives in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a set period (e.g., 2 hours).[17]
-
Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by any precipitate that has formed.
-
Data Analysis: The solubility is determined by comparing the light scattering of the test compounds to that of positive (known insoluble compound) and negative (buffer with DMSO) controls.
2.4. Comparative Analysis: In Silico vs. Experimental Data
| Compound | Predicted LogP | Experimental LogP | Predicted Solubility (mg/mL) | Experimental Solubility (µM) |
| Core Scaffold | 3.15 | 3.25 ± 0.08 | 0.25 | > 100 |
| Derivative A | 2.58 | 2.70 ± 0.12 | 0.80 | > 100 |
| Derivative B | 3.68 | 3.85 ± 0.05 | 0.15 | 85 ± 12 |
| Derivative C | 5.92 | 6.10 ± 0.15 | 0.005 | < 10 |
Discussion:
In this hypothetical dataset, the experimental LogP values show good correlation with the predicted values, validating the computational models for this chemical series. The solubility data, however, reveals a critical insight. While Derivative B was predicted to have acceptable solubility, the experimental result indicates it is approaching the lower limit of acceptability. In contrast, Derivative C is confirmed to have very poor aqueous solubility, reinforcing the decision to deprioritize it.
Section 3: Integrated Workflow and Decision Making
A successful drug discovery program relies on a logical and efficient workflow for triaging compounds.
3.1. Integrated Assessment Workflow
The following diagram illustrates a typical workflow for assessing the drug-likeness of a library of derivatives.
Caption: Integrated workflow for drug-likeness assessment.
3.2. Interpreting the Data: A Case Study
-
Derivative A ("Good" Candidate): This compound passed all in silico filters and demonstrated excellent experimental solubility and a favorable LogP value. This strong correlation between computational and experimental data gives high confidence in its drug-like properties. Derivative A would be prioritized for further studies, such as metabolic stability and cell-based activity assays.
-
Derivative C ("Bad" Candidate): This compound was flagged by in silico models for high lipophilicity. Experimental validation confirmed this and also revealed very poor aqueous solubility. These combined findings strongly suggest that Derivative C would likely have poor oral bioavailability and would be challenging to formulate. Therefore, it would be deprioritized, saving valuable resources.
Conclusion
The assessment of drug-likeness is a dynamic and iterative process that is fundamental to modern drug discovery. By strategically combining the predictive power of computational tools with the definitive evidence of experimental validation, researchers can make more informed decisions, efficiently allocate resources, and ultimately increase the probability of success in identifying and developing novel therapeutics. The thiazole scaffold of this compound holds significant promise, and a systematic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full potential of its derivatives.
References
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Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 28, 2026, from [Link]
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Lipinski, C. (2025, August 5). Chris Lipinski discusses life and chemistry after the Rule of Five. ResearchGate. Retrieved January 28, 2026, from [Link]
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Lipinski's rule of five - Moodle@Units. (n.d.). Retrieved January 28, 2026, from [Link]
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DrugMetric: quantitative drug-likeness scoring based on chemical space distance | Briefings in Bioinformatics | Oxford Academic. (2024, July 8). Retrieved January 28, 2026, from [Link]
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Drug Likeness Screening - BP807ET - YouTube. (2024, June 3). Retrieved January 28, 2026, from [Link]
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ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved January 28, 2026, from [Link]
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The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][5][6][22]triazole and Imidazo[2,1-b][5][7][22]thiadiazole Derivatives. (2022). Heterocycles, 52(1), 10.
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Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 28, 2026, from [Link]
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Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 28, 2026, from [Link]
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Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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Veber's rule: Significance and symbolism. (2025, July 31). Retrieved January 28, 2026, from [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). Retrieved January 28, 2026, from [Link]
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- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 28, 2026, from [Link]
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Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. (2024, December 26). Retrieved January 28, 2026, from [Link]
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Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Retrieved January 28, 2026, from [Link]
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Understanding drug-likeness - ResearchGate. (2025, August 7). Retrieved January 28, 2026, from [Link]
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Molecular Filters in Medicinal Chemistry - MDPI. (2023, April 18). Retrieved January 28, 2026, from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved January 28, 2026, from [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
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Veber Rules for Oral Bioavailability | PDF | Hydrogen Bond | Cell Membrane - Scribd. (n.d.). Retrieved January 28, 2026, from [Link]
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Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. (2025, October 6). Retrieved January 28, 2026, from [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025, September 19). Retrieved January 28, 2026, from [Link]
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LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 28, 2026, from [Link]
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Herbal concoction Unveiled: A computational analysis of phytochemicals' pharmacokinetic and toxicological profiles using novel approach methodologies (NAMs) - PMC - PubMed Central. (2023, August 12). Retrieved January 28, 2026, from [Link]
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Lipinski and Veber's rules for compounds 7a-j. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Safety Operating Guide
Technical Guide: Safe Handling & Disposal of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
[1]
Part 1: Executive Summary & Immediate Action
Status: Halogenated Organic Waste Primary Directive: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if avoiding cross-contamination charges.[1]
This compound contains a chlorophenyl group and a thiazole ring.[1][2] Upon thermal decomposition (incineration), it releases Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).[1] Therefore, it requires a waste stream designated for Halogenated Organics to ensure proper scrubbing during incineration.[1]
Quick Reference Data
| Parameter | Specification |
| CAS Number | 1065074-65-8 (Analog Ref: 2103-99-3) |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S |
| Hazard Class | Irritant / Harmful (Acute Tox. 4, Skin Irrit. 2, Eye Irrit.[1][3][4] 2) |
| Waste Stream | Solid: Hazardous Solid Waste (Halogenated)Liquid: Halogenated Organic Solvents |
| Incompatibility | Strong Oxidizers, Strong Acids, Strong Bases |
Part 2: Chemical Profile & Hazard Assessment
Understanding the molecular structure is critical for selecting the correct disposal route.[1]
Structural Hazards[1]
-
Chlorophenyl Moiety: The presence of the chlorine atom classifies this as a halogenated compound.[1] Regulatory bodies (EPA, EU Waste Framework) often require segregation of halogenated wastes because their incineration requires higher temperatures and acid-gas scrubbers to prevent dioxin formation and acid rain emissions.[1]
-
Thiazole Ring: Contains Nitrogen and Sulfur.[1] While not requiring separate segregation from other organics, it confirms the material must be incinerated in a facility equipped to handle SOx/NOx emissions.[1]
Physiochemical Properties[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Trust in safety comes from redundancy.[1] The following PPE is mandatory when handling waste containing this substance.
| PPE Item | Specification | Rationale |
| Gloves (Primary) | Nitrile Rubber (0.11 mm min thickness) | Provides adequate protection against the solid powder.[1] |
| Gloves (Secondary) | Laminate/Viton (If dissolved in DCM) | If the waste is dissolved in halogenated solvents, nitrile is insufficient.[1] |
| Respiratory | N95 / P2 Particulate Respirator | Prevents inhalation of dust during weighing or spill cleanup.[1] |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles are required; safety glasses are insufficient for powders.[1] |
| Body | Lab Coat (Buttoned) + Long Sleeves | Prevents dermal absorption through wrists/forearms.[1] |
Part 4: Disposal Workflows
Do not improvise. Follow these logic paths to ensure compliance and safety.
Waste Segregation Decision Tree
This diagram guides you through the segregation process to prevent costly cross-contamination of waste streams.[1]
Figure 1: Waste Segregation Logic. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorophenyl group may necessitate classifying the entire solution as halogenated waste depending on concentration thresholds (typically >1-2%).[1]
Step-by-Step Disposal Procedure
Scenario A: Solid Waste (Excess Reagent/Product)
-
Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Secondary Containment: If using a bag, place the sealed bag into the laboratory's dedicated "Solid Hazardous Waste" drum.
-
Log: Record the weight added to the waste log sheet.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put DCM solutions in standard polystyrene).[1] HDPE or Glass is recommended.[1]
-
Selection: Choose the Halogenated Waste carboy.[1]
-
Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container for thermal expansion.[1]
-
Closure: Cap tightly. Do not leave the funnel in the neck.[1]
Part 5: Emergency Response (Spills)
In the event of a spill, immediate containment is necessary to prevent environmental release.[1]
Figure 2: Spill Response Workflow. Emphasizes "Wet Sweeping" for solids to minimize inhalation risk.[1]
Part 6: Regulatory Compliance & References[1]
Regulatory Status: This material must be managed in accordance with local, state, and federal regulations (e.g., RCRA in the US).[1]
-
Waste Code: While not explicitly P-listed or U-listed, it exhibits toxicity characteristics.[1] If halogenated solvents are present (e.g., Methylene Chloride), use code F002 .[1] Otherwise, manage as generic Hazardous Chemical Waste .
-
Disposal Method: Incineration at a permitted facility (Rotary Kiln) with secondary combustion chamber and acid gas scrubbing.[1]
References
-
Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole. Retrieved from [1]
-
University of Illinois DRS. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [1]
-
Benchchem. Proper Disposal Procedures for Halogenated Solvents. Retrieved from [1]
-
Guidechem. Chemical Properties: this compound (CAS 1065074-65-8).[1][2] Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole. Retrieved from [1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
